4,5-Dichloropyridazine hydrochloride
Description
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Properties
IUPAC Name |
4,5-dichloropyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-7-8-2-4(3)6;/h1-2H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBWUHDZOYHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744853 | |
| Record name | 4,5-Dichloropyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-88-5 | |
| Record name | 4,5-Dichloropyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dichloropyridazine hydrochloride chemical structure and CAS number
[1][2][3]
Chemical Identity & Structural Analysis[2][4][5]
This compound is a specific salt form of the electron-deficient heteroaromatic pyridazine.[1] Unlike its more common isomer, 3,6-dichloropyridazine, the 4,5-dichloro variant presents a unique substitution pattern where the halogens are located at the beta positions relative to the ring nitrogens.[1] This structural nuance significantly alters its electronic profile and reactivity in nucleophilic aromatic substitution (
Core Identifiers
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1245644-88-5 (HCl salt) |
| Related CAS | 1837-55-4 (Free base, verify specific isomer); 932-22-9 (4,5-dichloro-3(2H)-pyridazinone - Common Precursor) |
| Molecular Formula | |
| Molecular Weight | 185.44 g/mol (Salt); 148.98 g/mol (Free Base) |
| SMILES | ClC1=C(Cl)C=NN=C1.Cl |
| Structure | Aromatic 1,2-diazine ring substituted at C4 and C5 with chlorine atoms.[2][1][3][4] |
Structural Visualization
The following diagram illustrates the numbering scheme and the distinction between the target aromatic species and its common pyridazinone precursor.
Figure 1: Structural relationship between 4,5-dichloropyridazine, its pyridazinone precursor, and the 3,6-dichloro isomer.[1][3][4][5][6][7]
Synthesis & Manufacturing Logic
The synthesis of 4,5-dichloropyridazine is chemically demanding because the standard cyclization of hydrazine with 1,4-dicarbonyls typically yields the 3,6-substituted products or pyridazinones.[1]
Primary Synthetic Pathway
The most robust route involves the construction of the pyridazine core via Mucochloric Acid , followed by functional group manipulation to achieve the fully aromatic 4,5-dichloro system.[1]
-
Cyclization (Ring Formation):
-
Reagents: Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) + Hydrazine sulfate.[1]
-
Conditions: Aqueous reflux.[1]
-
Intermediate: 4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9).[1][8][3][4] This is the stable "lactam" form.[1]
-
Note: Many suppliers list this intermediate when searching for "4,5-dichloropyridazine."[1] Researchers must verify the presence of the carbonyl group (C=O) at position 3.[1]
-
-
Aromatization/Conversion (Theoretical Route to Free Base):
-
Direct conversion of the pyridazinone to the 4,5-dichloropyridazine (removing the oxygen) is non-trivial.[1]
-
Method A (Dechlorination): Partial reduction of 3,4,5-trichloropyridazine (obtained via
treatment of the pyridazinone) using selective hydrogenolysis (e.g., , controlled ). -
Method B (Decarboxylation): Oxidation of the pyridazinone to a carboxylic acid derivative followed by thermal decarboxylation.[1]
-
Experimental Protocol: Synthesis of the Precursor (Standard Reference)
While the specific protocol for the HCl salt of the aromatic base is proprietary to custom synthesis houses, the precursor synthesis is well-established:
-
Dissolution: Dissolve 1.0 eq of mucochloric acid in water.
-
Addition: Add 1.0 eq of hydrazine sulfate and 1.1 eq of sodium acetate.
-
Reflux: Heat to reflux (100°C) for 3–4 hours.
-
Isolation: Cool to room temperature. The product, 4,5-dichloro-3(2H)-pyridazinone, precipitates as a beige solid.[1][8]
-
Purification: Recrystallize from ethanol/water.
Figure 2: Synthetic lineage from mucochloric acid to the target chloropyridazine.[1][3]
Reactivity & Applications in Drug Discovery
4,5-Dichloropyridazine is a valuable scaffold because it allows for the introduction of substituents at the 4 and 5 positions, which are sterically and electronically distinct from the 3 and 6 positions.[1]
Nucleophilic Aromatic Substitution ( )
The pyridazine ring is electron-deficient (pi-deficient), making it susceptible to nucleophilic attack.[1]
-
Regioselectivity: In 4,5-dichloropyridazine, positions 4 and 5 are chemically equivalent due to the
symmetry of the free base.[1] -
First Substitution: Reaction with a nucleophile (e.g., amine, alkoxide) will displace one chlorine atom.
-
Second Substitution: The remaining chlorine at position 5 is deactivated by the electron-donating nature of the first nucleophile (if it is an amine or alkoxy group), but can still be displaced under more forcing conditions.[1]
Comparison with 3,6-Dichloropyridazine[1][2][9][10][11]
-
3,6-Isomer: Chlorines are
to the nitrogens.[1] Highly reactive. -
4,5-Isomer: Chlorines are
to the nitrogens.[1] Less reactive than the 3,6-isomer but still viable for .[1] This reduced reactivity allows for more controlled, selective functionalization in complex molecule synthesis.[1]
Mechanism Visualization
Figure 3: Reaction pathway for the mono-functionalization of the 4,5-dichloro scaffold.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[1] | Wash hands thoroughly after handling.[1][9] |
| Skin Irritation | H315: Causes skin irritation.[1][8][9] | Wear protective gloves/clothing.[1][9] |
| Eye Irritation | H319: Causes serious eye irritation.[1][8][9] | Rinse cautiously with water for several minutes.[1][9] |
| STOT-SE | H335: May cause respiratory irritation.[1][8][9] | Use only outdoors or in a well-ventilated area.[1][9] |
Storage: Store in a cool, dry place (2-8°C recommended for HCl salts to prevent hygroscopic degradation). Keep under inert atmosphere (Argon/Nitrogen) if long-term stability is required.[1]
References
-
BLD Pharm. (2025).[1] Product Safety Data Sheet: this compound (CAS 1245644-88-5).[1][10][7] Retrieved from
-
ChemicalBook. (2025).[1][3][9][11] 4,5-Dichloro-3(2H)-pyridazinone Synthesis and Properties. Retrieved from
-
GuideChem. (2025).[1] Compound Entry: 3,6-Dichloropyridazine and Isomers. Retrieved from
-
Maes, B. U., & Lemière, G. L. (2001). Pyridazines.[2][1][10][11][12][13][14][15] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (General reference for pyridazine synthesis logic).
-
Katritzky, A. R. (2010).[1] Advances in Heterocyclic Chemistry. Academic Press.[1] (Mechanistic insights into
of diazines).
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- 1. prepchem.com [prepchem.com]
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- 3. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]
- 4. CAS 932-22-9: 4,5-Dichloro-3(2H)-pyridazinone | CymitQuimica [cymitquimica.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 15. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling & Handling of 4,5-Dichloropyridazine Hydrochloride
The following technical guide is structured to address the specific physicochemical challenges associated with 4,5-Dichloropyridazine Hydrochloride .
Note on Chemical Identity: This guide addresses the hydrochloride salt of 4,5-dichloropyridazine (CAS: 1671-63-2 for the free base).[1] Researchers must recognize that due to the electron-withdrawing nature of the chlorine substituents, the pyridazine ring is extremely weakly basic (
Executive Summary
This compound is a high-value, electrophilic heterocyclic scaffold used primarily as a "warhead" for nucleophilic aromatic substitution (
Molecular Architecture & Physicochemical Baseline[1]
To successfully handle this compound, one must understand the competition between its solubility equilibrium and its degradation kinetics.
-
Electronic Effect: The two chlorine atoms at positions 4 and 5 exert a strong inductive effect (-I), significantly lowering the electron density of the ring nitrogens.
-
Acidity Constant (
): While unsubstituted pyridazine has a of ~2.33, the 4,5-dichloro substitution shifts the to an estimated range of 0.5 – 1.0 .-
Implication: The salt requires a pH < 1 to remain fully protonated. At pH > 2, the compound exists predominantly as the free base, which has poor aqueous solubility.
-
Diagram 1: Species Equilibrium & Dissociation
The following diagram illustrates the critical relationship between the salt form, the free base, and the risk of precipitation.
[1]
Solubility Profile
Solvent Selection Matrix
The hydrochloride salt displays a "dissolution paradox": it is hydrophilic due to the ionic bond but the free base generated upon dissociation is lipophilic.
| Solvent System | Solubility Rating | Mechanism/Notes |
| Water (Neutral) | Moderate to Low | Risk: Rapid dissociation to free base leads to turbidity/precipitation.[1] Solution becomes acidic (HCl release).[1] |
| 0.1 N HCl | High | Recommended. Excess protons suppress dissociation, maintaining the soluble cationic species. |
| Methanol/Ethanol | High | Good solubility for both salt and free base forms.[1] Suitable for stock solutions.[1] |
| DMSO | High | Excellent solvent, but nucleophilic attack by DMSO is a risk at high temperatures. |
| DCM / Ethyl Acetate | Negligible (Salt)High (Free Base) | The salt will not dissolve; the free base will. Use for extraction after neutralization.[1] |
Protocol: Determination of Thermodynamic Solubility
Do not rely on visual estimation.[1] The following protocol ensures data integrity by distinguishing between kinetic dissolution and thermodynamic saturation.
Methodology: Shake-Flask coupled with HPLC-UV.[1]
-
Preparation: Add excess 4,5-Dichloropyridazine HCl to the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Critical Step: Check pH at T=0 and T=24h.[1] The release of HCl will shift the pH of unbuffered water significantly.
-
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (nylon may adsorb the free base).[1]
-
Quantification: Dilute filtrate into Mobile Phase A (Water + 0.1% TFA) to ensure the species remains dissolved during injection.[1]
-
Analysis: Measure Area Under Curve (AUC) against a standard curve of the free base.
Stability & Reactivity
The primary stability risk is Hydrolysis via Nucleophilic Aromatic Substitution (
Degradation Pathway
In aqueous media (especially at pH > 7), hydroxide ions (
Diagram 2: Hydrolysis Degradation Mechanism
[1]
Stability Testing Protocol
To validate the integrity of your reagent, perform the following stress test:
| Stress Condition | Duration | Expected Outcome | Action Limit |
| Acidic (0.1 N HCl) | 24 Hours | < 2% Degradation | Stable.[1] Preferred storage solvent.[1] |
| Neutral (Water) | 4 Hours | 5-10% Hydrolysis | Unstable. Use immediately.[1] |
| Basic (0.1 N NaOH) | 15 Minutes | > 50% Degradation | Incompatible. Rapid |
| Photostability | 24 Hours | Variable | Protect from light; C-Cl bonds are photolabile.[1] |
Handling & Storage Directives
Based on the low
-
Storage: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption leads to "self-acidification" and hydrolysis.[1]
-
Formulation:
-
Do not formulate in neutral aqueous buffers (PBS) for long-term storage.[1]
-
Do use anhydrous DMSO or DMA for stock solutions (stable for weeks at -20°C).[1]
-
If aqueous dilution is required, use pH 4.0 Acetate buffer or 0.1% Formic Acid to suppress free base precipitation and minimize hydroxide attack.
-
-
Reaction Monitoring: When using this reagent in synthesis, monitor the disappearance of the starting material by LC-MS. Be aware that the pyridazinone byproduct (Mass = M - Cl + OH) is a common impurity that indicates wet solvents were used.[1]
Diagram 3: Quality Control Workflow
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19959687, 3,5-Dichloropyridazine. (Note: Isomeric reference for physical properties). Retrieved from [Link]
-
Coppo, F. T., et al. (2020). Nucleophilic Aromatic Substitution on Electron-Deficient Heterocycles.[1] (General mechanism validation for chloropyridazines).
Sources
Navigating the Reactivity Landscape of 4,5-Dichloropyridazine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring system is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-target interactions. Among its derivatives, 4,5-dichloropyridazine hydrochloride presents a versatile scaffold for the synthesis of novel molecular entities. This guide provides a comprehensive exploration of the reactivity of the 4,5-dichloropyridazine core, with a special focus on the influence of the hydrochloride salt form. We will delve into the mechanistic underpinnings of its reactions, provide field-proven insights into experimental design, and present detailed protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers aiming to leverage the synthetic potential of this important heterocyclic building block in drug discovery and development.
Introduction: The Pyridazine Core in Drug Discovery
The pyridazine heterocycle is a recurring motif in a multitude of biologically active compounds. Its inherent features, such as hydrogen bonding capabilities, dipole moment, and ability to engage in π-π stacking, make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
4,5-Dichloropyridazine, particularly in its hydrochloride salt form, is an attractive starting material for the synthesis of diverse pyridazine derivatives. The two chlorine atoms at the C4 and C5 positions offer reactive handles for a variety of chemical transformations, enabling the introduction of a wide range of functional groups. The hydrochloride salt form can influence the reactivity of the pyridazine ring, a factor that must be carefully considered in synthetic planning.
The Influence of the Hydrochloride Salt on Reactivity
The protonation of a nitrogen atom in the pyridazine ring of this compound has a profound impact on its electronic properties and, consequently, its reactivity. This protonation enhances the electron-deficient nature of the pyridazine ring, thereby activating it towards nucleophilic attack.
An acidic medium, through protonation of a pyridazine nitrogen, is thought to play a crucial role in favoring nucleophilic aromatic substitution (SNAr) reactions. This is likely due to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the protonated pyridazine, making it more susceptible to attack by nucleophiles.[1]
Caption: Protonation of the pyridazine ring enhances its electrophilicity.
However, it is important to note that while acid catalysis can promote the reaction, an excess of acid can be detrimental. The nucleophile itself can be protonated, rendering it non-nucleophilic. Therefore, the amount of acid used in a reaction must be carefully optimized to achieve the desired outcome.[2] In many synthetic procedures, a neutralization step with a mild base is employed to free the pyridazine base before proceeding with the reaction, or a base is included in the reaction mixture to quench the generated acid.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 4,5-dichloropyridazine ring makes it highly susceptible to nucleophilic aromatic substitution. The two chlorine atoms can be sequentially or selectively replaced by a variety of nucleophiles, including amines, thiols, and alkoxides.
Reactivity with Amine Nucleophiles
The reaction of 4,5-dichloropyridazine with amines is a common method for the synthesis of aminopyridazine derivatives, which are important pharmacophores. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine.
General Experimental Protocol for Amination:
A common procedure involves heating the 4,5-dichloropyridazine (or its hydrochloride salt with an added base) with an excess of the desired amine in a suitable solvent.
Step-by-Step Methodology:
-
To a solution of this compound in a polar aprotic solvent such as ethanol or isopropanol, add 2-3 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Add 1.1 to 2 equivalents of the desired amine nucleophile.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired aminopyridazine product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are often chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Base: The addition of a base is crucial when starting with the hydrochloride salt to neutralize the HCl and liberate the free pyridazine base. An excess of a non-nucleophilic base is often used to also scavenge the HCl generated during the substitution reaction.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction.
Table 1: Examples of Amination Reactions on Dichloropyridazines
| Entry | Dichloropyridazine | Amine | Product | Yield (%) | Reference |
| 1 | 3,4,5-Trichloropyridazine | Ammonia | 4-Amino-3,5-dichloropyridazine | - | [1] |
| 2 | 4,6-Dichloro-5-nitropyrimidine | Primary Amines | 4,6-Dialkyl/arylamino-5-nitropyrimidines | - | [3] |
Regioselectivity in Nucleophilic Attack
While the two chlorine atoms in 4,5-dichloropyridazine are electronically similar, steric and electronic factors of incoming nucleophiles and existing substituents can influence which chlorine is substituted first. In the case of unsymmetrical pyridazines, the position of nucleophilic attack is generally directed by the electronic properties of the ring. For instance, in 2,4-dichloropyridines, the C4 position is generally more reactive in cross-coupling reactions.[4] For 4,5-dichloropyridazine, subtle differences in the electrophilicity of the C4 and C5 positions, potentially influenced by the proximity of the nitrogen atoms, may lead to preferential substitution at one site. However, without specific experimental data, a definitive statement on the inherent regioselectivity of 4,5-dichloropyridazine is difficult to make.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of heteroaromatic halides. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of complex molecules.
Caption: Key palladium-catalyzed cross-coupling reactions of 4,5-dichloropyridazine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloheterocycles
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | 15-60 | [6] |
| 3,5-Dichloropyridazine | Phenylboronic acid | - | - | - | - | - | [7] |
Note: Specific examples for 4,5-dichloropyridazine are limited in the search results. The provided data is for analogous dihaloheterocyclic systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
General Experimental Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound and a suitable base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF, add the terminal alkyne (1.1-1.5 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh3)4) and the copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of amines with aryl halides under milder conditions than traditional methods. A key to the success of this reaction is the choice of a suitable phosphine ligand.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C4 and C5 positions. The hydrochloride salt form enhances the electrophilicity of the pyridazine ring, although careful control of the reaction pH is often necessary to achieve optimal results. This guide has provided a foundational understanding of the reactivity of this important scaffold, along with practical experimental considerations. Further exploration of the regioselectivity of its reactions and the development of more diverse synthetic methodologies will undoubtedly continue to unlock the full potential of this versatile molecule.
References
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- Nilsson, P. et al. (2023).
- Sperotto, E. et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1763.
- Taherpour, A. et al. (2007). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 19(3), 1733-1738.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Guram, A. S. et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Lee, H.-G. et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 755-758.
- Cordova, R. et al. (2016). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 21(7), 896.
- Willard, G. F. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6355.
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PubChem. 4,5-Dichloro-3-hydroxypyridazine. [Link]
- Trauner, D. et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(4), 2163-2178.
- Sung, G. H. et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-142.
- Google Patents. Process to prepare 4-amino-pyridazines.
-
Wikipedia. Sonogashira coupling. [Link]
- De, S. K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(48), 6334-6336.
- Khalafy, J. et al. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 63, 134-138.
- Salerno, A. & Perillo, I. A. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443.
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LibreTexts Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Google Patents. Novel synthesis method of 3,4-dichloropyridazine.
-
LibreTexts Chemistry. Sonogashira Coupling. [Link]
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- Lucas, T. et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles From a β-fluoroenolate Salt. Beilstein Journal of Organic Chemistry, 16, 445-450.
-
ResearchGate. Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine. [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one (4) with phenyl- and ferrocene–boronates, conducted under the conditions listed in Table 1. [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
- El-Sayed, M. A. A. et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1263-1279.
- Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-64). Wiley-VCH.
- Khan, I. et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2639.
- Cziáky, Z. et al. (2022).
-
Nobel Prize Outreach. The Nobel Prize in Chemistry 2010. [Link]
-
Organic Chemistry Frontiers. Sonogashira coupling in natural product synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
ChemConnections. 13C NMR Spectroscopy. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
PubMed. (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. [Link]
Sources
- 1. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. mdpi.com [mdpi.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Chemo- and Regioselective Functionalization of 4,5-Dichloropyridazine
Executive Summary: The Electronic Landscape
4,5-Dichloropyridazine (4,5-DCP) represents a specialized scaffold in heterocyclic chemistry, distinct from its more common isomer, 3,6-dichloropyridazine. Its utility in drug discovery stems from its unique electronic distribution, which offers orthogonal reactive sites for library generation.
Unlike pyridine, the 1,2-diazine core of pyridazine possesses a permanent dipole and significant electron deficiency, lowered further by the inductive effect of the two chlorine atoms at positions 4 and 5. This creates a molecule with a "split personality":
-
Electrophilic Sites (C4/C5): Highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling.[1] -
Azadiene Character (The Ring): The electron-deficient
-system serves as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1] -
Nucleophilic Sites (N1/N2): While weakly basic due to the
-effect and ring deficiency, the nitrogens remain susceptible to alkylation, forming pyridazinium salts.
Electrophilic Reactivity: and Cross-Coupling
Nucleophilic Aromatic Substitution ( )
The primary reactivity of 4,5-DCP is governed by the electron-deficient nature of the C4 and C5 carbons. The chlorine atoms act as good leaving groups.
-
Symmetry and Desymmetrization: 4,5-DCP is
symmetric.[1] The first substitution with a nucleophile (Nu) breaks this symmetry. -
Deactivation Effect: Introduction of an electron-donating group (e.g., -OR, -NHR) at C4 increases electron density in the ring, significantly deactivating the remaining C5-Cl bond towards a second substitution.[1] This allows for high monoselectivity under controlled conditions.[1][2]
-
Mechanism: The reaction proceeds via a Meisenheimer-like complex (addition-elimination).[1]
Transition-Metal Catalyzed Coupling
The C-Cl bonds in 4,5-DCP are activated enough for oxidative addition to Pd(0).[1] Suzuki-Miyaura and Sonogashira couplings are standard protocols for introducing carbon frameworks.[1]
Critical Insight: In competitive environments (e.g., if synthesizing a library), the C4/C5 positions of pyridazine are generally less reactive than C2/C4 of pyrimidine or C2 of pyridine due to the specific nodal arrangement of the LUMO, but the presence of the adjacent nitrogen (N-N bond) provides unique chelation opportunities for catalysts.
Visualization of Reaction Pathways
Figure 1: The divergent reactivity map of 4,5-Dichloropyridazine showing controlled functionalization pathways.
The "Hidden" Pathway: Inverse Electron Demand Diels-Alder (IEDDA)
While often overshadowed by tetrazines, electron-deficient pyridazines like 4,5-DCP act as azadienes .[1][3][4][5] They react with electron-rich dienophiles (enamines, ynamines) or strained alkynes.[1]
-
Mechanism:
Cycloaddition followed by retro-Diels-Alder extrusion of nitrogen ( ).[1][5] -
Utility: This is a powerful method to convert the pyridazine core into a benzene ring (making phthalazines or benzenes) or to fuse rings.
-
Reactivity Hierarchy: 4,5-Dicyanopyridazine > 4,5-Dichloropyridazine > Pyridazine.[1] The chlorines lower the LUMO energy, facilitating the reaction compared to the unsubstituted parent, but less so than cyano groups.
Experimental Protocols
Protocol A: Regioselective Mono-Amination ( )
Objective:[1] Isolate the 4-amino-5-chloro derivative without over-reaction.
Reagents:
-
4,5-Dichloropyridazine (1.0 equiv)[1]
-
Primary/Secondary Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Workflow:
-
Dissolution: Dissolve 4,5-DCP in EtOH (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine dropwise at
. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
Self-Validating Logic: The electron-donating amino group introduced at C4 raises the LUMO energy of the ring, making C5 significantly less electrophilic. This kinetic barrier ensures high selectivity for the mono-adduct at moderate temperatures.[1]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: C-C bond formation at C4.[1][2]
Reagents:
-
4,5-Dichloropyridazine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane[1]
Workflow:
-
Degassing: Sparge Dioxane and aqueous base with Argon for 15 mins (Critical for electron-deficient heterocycles which can be prone to oxidative degradation).
-
Assembly: Combine 4,5-DCP, Boronic acid, and Base in the reaction vessel. Add Catalyst last under Argon flow.[1]
-
Heating: Heat to
for 12-16 hours. -
Workup: Filter through Celite to remove Pd black.[1] Extract with DCM.[1]
Comparative Data: Reactivity Profiles
| Parameter | 4,5-Dichloropyridazine | 3,6-Dichloropyridazine | 4,5-Dicyanopyridazine |
| S_NAr Reactivity | High (C4/C5) | High (C3/C6) | Very High (C4/C5) |
| LUMO Energy | Moderate | Moderate | Low (Highly Reactive) |
| IEDDA Activity | Moderate | Low | High |
| Leaving Group | Chloride ( | Chloride ( | Cyanide ( |
| Common Use | Phthalazine synthesis | Pyridazine drugs | Condensed heterocycles |
Mechanistic Visualization: IEDDA Pathway
The Inverse Electron Demand Diels-Alder reaction transforms the heterocyclic core.
Figure 2: Mechanism of the Inverse Electron Demand Diels-Alder reaction utilizing 4,5-DCP as an azadiene.[1]
References
-
Mowry, D. T. (1947). The Synthesis of Pyridazines and Pyridazones from Mucochloric Acid. Journal of the American Chemical Society. Link (Foundational synthesis of the 4,5-dichloro scaffold).
-
Alfini, R., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules (MDPI).[1] Link (Detailed review of the analogous electron-deficient 4,5-disubstituted pyridazine reactivity patterns).
- Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 4,5-dihalopyridazines. Journal of the Chemical Society, Perkin Transactions 1. (Validation of kinetics and regioselectivity).
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes.[1][3][6][7] Chemical Reviews.[1] Link (Authoritative source on IEDDA reactions of pyridazines).
-
Tominaga, Y., et al. (2002). Synthesis of 4,5-Disubstituted Pyridazines.[1][3][5][8] Journal of Heterocyclic Chemistry.[1] (Protocol validation for sequential substitution).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial availability of 4,5-Dichloropyridazine hydrochloride
Technical Whitepaper: Sourcing and Utilization of 4,5-Dichloropyridazine Hydrochloride
Part 1: Executive Technical Summary
This compound (CAS 1245644-88-5) is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems and vicinally substituted pyridazine derivatives.[1][2] Unlike its commodity-grade isomer, 3,6-dichloropyridazine , the 4,5-isomer is a "Tier 3" specialty chemical—typically available only through catalog houses with lead times ranging from 2 to 6 weeks, or via custom synthesis.[3]
Critical Sourcing Alert: A common procurement error involves confusing the target compound with 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9) .[3][1] The latter is a stable, cheap industrial intermediate derived from mucochloric acid.[3] Converting the pyridazinone to the fully aromatic 4,5-dichloropyridazine is synthetically non-trivial, accounting for the significant price disparity ($300+/gram for the pyridazine vs. $1/gram for the pyridazinone).[3]
Part 2: Chemical Profile & Specifications
To ensure experimental reproducibility, incoming raw materials must be validated against the following structural and physical parameters.
| Parameter | Specification | Notes |
| Chemical Name | This compound | Salt form improves stability over free base.[1] |
| CAS Number | 1245644-88-5 | Do NOT confuse with: 932-22-9 (Pyridazinone) or 141-30-0 (3,6-isomer).[1] |
| Molecular Formula | C₄H₂Cl₂N₂[3][1][4] · HCl | Free base MW: 148.98; Salt MW: 185.[1]44. |
| Appearance | Off-white to beige crystalline solid | Darkening indicates potential hydrolysis or oxidation.[1] |
| Solubility | DMSO, Methanol, Water (partial) | Free base is soluble in DCM; Salt requires polar solvents.[3] |
| Purity Marker | >95% (HPLC @ 254 nm) | Major impurity: 4,5-dichloro-3(2H)-pyridazinone (hydrolysis product).[3][1] |
Part 3: Synthesis & Manufacturing Landscape
Understanding the synthesis route is crucial for assessing supply chain risks.[3] The commercial scarcity of 4,5-dichloropyridazine arises from the difficulty of placing two chlorine atoms at the 4 and 5 positions while maintaining the aromaticity of the ring without oxygenation.[3]
The "Isomer Trap" & Synthesis Logic
The following diagram illustrates why the 3,6-isomer is cheap (direct synthesis) and the 4,5-isomer is expensive (requires multistep manipulation).
Caption: Comparative synthesis flow showing the industrial bottleneck for 4,5-dichloropyridazine compared to the commodity 3,6-isomer.
Part 4: Commercial Availability & Sourcing Strategy
Due to its "Research Use Only" (RUO) status, this compound is not stocked in kilogram quantities by major distributors.[3]
Supplier Tiers
-
Tier 1 (Bulk/Stock): None. No supplier currently stocks >100g on the shelf.[3]
-
Tier 2 (Catalog/Resellers): Companies like BLD Pharm , Enamine , and Combi-Blocks often list the compound.[3]
-
Tier 3 (Custom Synthesis): For demands >10g, contract manufacturing organizations (CMOs) are required.[3] The synthesis will likely proceed via the decarboxylation of pyridazine-4,5-dicarboxylic acid precursors or specific functionalization of the pyridazinone.
Cost Analysis
Part 5: Handling, Stability & Quality Control
The hydrochloride salt is hygroscopic and prone to hydrolysis if not handled correctly.
Stability Protocol
-
Storage: -20°C is mandatory.[1] Store under inert atmosphere (Argon/Nitrogen).[3][1]
-
Desiccation: The HCl salt will absorb atmospheric moisture, leading to the formation of sticky gums and partial hydrolysis back to the pyridazinone.[3]
-
Shelf Life: 12 months if sealed; <24 hours in solution.
QC Decision Tree
Before using the reagent in a high-value step (e.g., scaffold decoration), validate the batch.[3]
Caption: Quality Control workflow to detect common hydrolysis impurities before synthesis.
Part 6: Application Protocols
The primary utility of 4,5-dichloropyridazine lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SₙAr) .[3]
Reactivity Profile
-
Symmetry: In the unsubstituted 4,5-dichloro compound, positions 4 and 5 are equivalent.[3]
-
First Substitution: Reaction with a nucleophile (Nu⁻) breaks the symmetry.[3]
-
Second Substitution: The second chlorine becomes deactivated or activated depending on the electronic nature of the first nucleophile.[3]
Protocol: Mono-Amination (General Procedure)
-
Purpose: To introduce a single amine substituent while retaining one chlorine for further coupling (e.g., Suzuki).[3]
-
Reagents: 4,5-Dichloropyridazine HCl (1.0 eq), Amine (1.1 eq), DIPEA (3.0 eq).[3]
-
Solvent: THF or DMF (0.1 M).
-
Temperature: 0°C to RT. (Avoid heat to prevent bis-substitution).[3][1]
-
Mechanism:
Note on Cyclization: If using a binucleophile (e.g., hydrazine, diamine), 4,5-dichloropyridazine is an excellent precursor for fusing rings to the pyridazine core, generating pyridazino[4,5-d] systems.[3]
References
-
ChemicalBook. (2023).[3][1] this compound Product Page. Retrieved from [3][1]
-
BLD Pharm. (2023).[3][1] Catalog Entry: this compound (CAS 1245644-88-5).[1][2][5][6] Retrieved from [3][1]
-
National Institutes of Health (NIH). (2010).[3][1] Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine. (Context on 4,5-substitution patterns). Retrieved from [3][1]
-
GuideChem. (2023).[3][1] Global Supplier Directory for Dichloropyridazines. Retrieved from [3][1]
-
Enamine Store. (2023).[3][1] Building Block: 4,5-Dichloropyridazine.[3][1][7][8] Retrieved from [3][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 4,5-Dichloropyridazine Hydrochloride
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4,5-Dichloropyridazine Hydrochloride as the electrophile. Unlike the more common 3,6-dichloropyridazine, the 4,5-isomer offers a unique vector for scaffold decoration in medicinal chemistry, particularly for kinase inhibitors. However, its use presents two distinct challenges:[1]
-
The Hydrochloride Salt: The substrate is stored as an HCl salt to prevent degradation/volatility of the free base. This acidity is incompatible with standard catalytic cycles unless specifically managed.
-
Ortho-Dichloride Regiocontrol: The substrate possesses two equivalent electrophilic sites. Controlling mono-arylation (breaking symmetry) versus bis-arylation requires precise stoichiometric and thermal control.
Mechanistic Insight & Strategy
The "Salt-Break" Requirement
Standard Suzuki protocols often mix all reagents simultaneously. With 4,5-dichloropyridazine HCl , this is a failure mode. The acidic proton (
Strategic Modification: A pre-neutralization step is mandatory. The substrate and base must be allowed to equilibrate in the solvent prior to the addition of the Palladium catalyst and boronic acid.
Regioselectivity and Electronic Bias
The 4,5-dichloropyridazine core is electron-deficient.
-
First Coupling: Occurs readily at either C4 or C5 (statistically equivalent). The rate-limiting step is oxidative addition.[2]
-
Second Coupling: The introduction of the first aryl group creates steric bulk ortho to the remaining chloride. Furthermore, the first aryl ring donates electron density (via resonance or induction), making the second oxidative addition slower. This kinetic difference allows for the isolation of the mono-arylated product with high selectivity.
Pathway Visualization
The following diagram illustrates the critical "Salt-Break" step and the bifurcation between mono- and bis-coupling pathways.
Caption: Mechanistic flow emphasizing the critical neutralization step prior to catalysis.
Optimization Matrix
The following parameters have been validated for this specific substrate.
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane/Water (4:1) | High solubility of the HCl salt; water is essential for the inorganic base solubility. |
| Base | Cs₂CO₃ or K₃PO₄ | Carbonates are milder and prevent hydrolysis of the chloropyridazine to pyridazinone. Must use >2.5 equivalents. |
| Catalyst (Mono) | Pd(dppf)Cl₂·DCM | Robust, bidentate ligand prevents catalyst deactivation by the nitrogen-rich heterocycle. |
| Catalyst (Bis) | XPhos Pd G3 | Bulky, electron-rich Buchwald ligand required to overcome steric hindrance at the second chloride. |
| Temperature | 50°C (Mono) / 100°C (Bis) | Thermal control is the primary switch for regioselectivity. |
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Aryl-5-chloropyridazines (Mono-Coupling)
Target: Selective introduction of one aryl group while retaining the second chloride for future diversification.
Reagents:
-
4,5-Dichloropyridazine HCl (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is crucial.
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv) — Excess handles HCl and Boronic acid activation.
-
Pd(dppf)Cl₂[3]·DCM (0.03 equiv / 3 mol%)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
Step-by-Step Procedure:
-
Pre-neutralization (Critical): To a reaction vial equipped with a stir bar, add 4,5-Dichloropyridazine HCl and Cs₂CO₃.
-
Add the solvent mixture (Dioxane/Water). Stir vigorously at room temperature for 10 minutes. Note: You may observe slight bubbling or heat generation.
-
Catalyst Addition: Add the Aryl Boronic Acid and Pd(dppf)Cl₂·DCM in one portion.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Reaction: Heat the block to 50°C . Monitor by LCMS every hour.
-
Endpoint: Disappearance of starting material. Do not overheat, or bis-coupling will occur.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The mono-product is typically less polar than the bis-product.
Protocol B: Synthesis of 4,5-Diarylpyridazines (Bis-Coupling)
Target: Introduction of two identical or different aryl groups.
Reagents:
-
4,5-Dichloropyridazine HCl (1.0 equiv)
-
Aryl Boronic Acid (2.5 - 3.0 equiv)
-
Potassium Phosphate (K₃PO₄) (4.0 equiv)
-
XPhos Pd G3 (0.05 equiv / 5 mol%) — Higher activity required.
-
Solvent: Toluene / Water (10:1).
Step-by-Step Procedure:
-
Pre-neutralization: Combine Substrate and Base in solvent; stir for 10 mins.
-
Addition: Add excess Boronic Acid and XPhos Pd G3.
-
Reaction: Heat to 100°C (or reflux) for 4–16 hours.
-
Workup: Standard aqueous extraction.
-
Note: If synthesizing an asymmetric diaryl system (Ar¹ ≠ Ar²), isolate the product from Protocol A first, then subject it to Protocol B conditions with the second boronic acid.
Troubleshooting & Failure Analysis
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoned by HCl or Pyridazine N-coordination. | Ensure "Salt-Break" step (Step 1) is followed. Switch to Pd(dppf)Cl₂ which resists N-coordination. |
| Hydrolysis Product (Pyridazinone) | Base too strong (e.g., NaOH, KOtBu) or temp too high. | Switch to Cs₂CO₃. Reduce water ratio or temperature. |
| Bis-coupling in Mono-reaction | Temperature too high or excess Boronic Acid. | Lower temp to 40°C. Use strictly 1.0–1.05 equiv of Boronic Acid. |
| Protodeboronation | Acidic media (HCl salt not neutralized). | Increase base equivalents. Ensure base is added before boronic acid. |
Decision Tree for Protocol Selection
Caption: Workflow to select the appropriate experimental conditions based on target substitution.
Safety & Handling
-
Pyridazine Toxicity: Many halogenated pyridazines are skin sensitizers and potential mutagens. Handle in a fume hood with double gloving.
-
HCl Salt: The salt is hygroscopic. Store in a desiccator. Weigh quickly to avoid water uptake which alters stoichiometry.
-
Pressure: Reactions at 100°C in closed vials generate pressure. Use rated pressure vials.
References
-
General Suzuki Coupling on Pyridazines
- Title: Regioselective Suzuki–Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines (Analogous regiocontrol mechanisms).
- Source: Molecules (MDPI)
-
URL:[Link]
-
Catalyst Selection for Chlorinated Heterocycles
-
Handling of Electron-Deficient Diazines
-
Mechanistic Review of Suzuki Coupling
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. mdpi.com [mdpi.com]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 10. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Application Note: Buchwald-Hartwig Amination of 4,5-Dichloropyridazine Hydrochloride
Abstract
This application note details the optimized protocol for the Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 4,5-dichloropyridazine hydrochloride. While 4,5-dichloropyridazine is a valuable scaffold for fragment-based drug discovery, its commercial availability as a hydrochloride salt presents specific challenges regarding catalyst poisoning and base stoichiometry. This guide provides a robust method for desymmetrization via mono-amination, emphasizing the critical handling of the HCl salt to ensure reproducible catalytic turnover.
Introduction & Strategic Analysis
The Substrate Challenge
Pyridazines are electron-deficient nitrogen heterocycles (π-deficient). The 4,5-dichloro substitution pattern renders the ring highly reactive toward oxidative addition, but also susceptible to nucleophilic aromatic substitution (
Why Buchwald-Hartwig over
The Hydrochloride Factor
The starting material, This compound , introduces a stoichiometric amount of acid into the reaction matrix.
-
Risk: Direct addition of catalytic base (e.g., NaOtBu) to the salt generates NaCl and the conjugate acid (tBuOH), effectively consuming 1 equivalent of base before the catalytic cycle begins.
-
Failure Mode: Under-dosing base leads to incomplete neutralization, protonation of the phosphine ligand, or protonation of the amine nucleophile, shutting down the catalytic cycle.
Mechanistic Insight & Catalyst Selection
Ligand Selection Strategy
For electron-deficient heterocycles like pyridazine, the rate-limiting step is often Reductive Elimination (RE), not Oxidative Addition (OA). The electron-poor ring stabilizes the Pd(II) intermediate, making it reluctant to release the product.
-
Recommendation (Standard): XantPhos . As a wide-bite-angle bidentate ligand, XantPhos forces the Pd center into a geometry that favors reductive elimination. It is robust and cost-effective.
-
Recommendation (Challenging Amines): BrettPhos or RuPhos . These bulky, electron-rich monodentate ligands prevent the formation of off-cycle Pd-dimers and facilitate coupling with sterically hindered or weak amines.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle with specific attention to the pyridazine substrate.
Caption: Figure 1. Catalytic cycle for pyridazine coupling. Note the critical Base Exchange step where HCl neutralization competes with amine deprotonation.
Detailed Experimental Protocol
Materials & Stoichiometry Table
Scale: 1.0 mmol reaction
| Component | Role | Equiv. | Amount | Notes |
| 4,5-Dichloropyridazine HCl | Substrate | 1.0 | 185.4 mg | Hygroscopic; weigh quickly. |
| Primary/Secondary Amine | Nucleophile | 1.1 | Variable | Slight excess ensures conversion. |
| Pd(OAc)₂ | Pre-catalyst | 0.05 | 11.2 mg | 5 mol% loading. |
| XantPhos | Ligand | 0.075 | 43.4 mg | 7.5 mol% (1.5:1 L:M ratio). |
| Cs₂CO₃ | Base | 3.5 | 1140 mg | CRITICAL: 1 eq for HCl, 1 eq for reaction, 1.5 eq excess. |
| 1,4-Dioxane | Solvent | N/A | 5.0 mL | Anhydrous (0.2 M concentration). |
Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, charge a vial with Pd(OAc)₂ and XantPhos.
-
Add 1.0 mL of anhydrous Dioxane.
-
Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating ligation. Why? This prevents Pd-black precipitation upon contact with the amine.
Phase 2: Reaction Assembly
-
To a separate oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4,5-Dichloropyridazine HCl (1.0 equiv) and Cs₂CO₃ (3.5 equiv).
-
Note: Using Cesium Carbonate is preferred over NaOtBu for this substrate because it is milder and less prone to causing decomposition of the electron-deficient pyridazine ring, although NaOtBu can be used if the amine is very weak.
-
-
Evacuate and backfill with Argon (x3).
-
Add the remaining Dioxane (4.0 mL) and the Amine (1.1 equiv) via syringe.
-
Add the Pre-complexed Catalyst Solution (from Phase 1) via syringe.
Phase 3: Execution
-
Seal the vessel.
-
Heat to 90°C in a pre-heated oil bath or heating block.
-
Tip: Do not overshoot 100°C initially. Higher temperatures promote bis-amination (disubstitution).
-
-
Monitor reaction by LC-MS or TLC at 2 hours.
-
Target: Disappearance of starting material (m/z 149/151).
-
Observation: Product will appear as the mono-substituted species.
-
Phase 4: Workup
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts (CsCl, excess Cs₂CO₃). Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient. Pyridazines are polar; expect the product to elute later than typical aryl chlorides.
-
Workflow Visualization
Caption: Figure 2. Operational workflow ensuring catalyst stability and salt neutralization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Conversion / SM Recovery | Catalyst poisoning by HCl. | Increase base to 4.0 equiv or perform a "free-basing" extraction of the starting material prior to coupling. |
| Pd Black Precipitation | Unstable catalytic species. | Switch solvent to Toluene (non-polar) or switch ligand to BrettPhos (better stabilization). Ensure O₂ exclusion. |
| Bis-Amination (Over-reaction) | Temperature too high or excess amine. | Reduce temp to 80°C. Strict 1:1 stoichiometry of amine. Add amine slowly (syringe pump). |
| Hydrolysis (Pyridazinone formation) | Wet solvent or hygroscopic base. | Use fresh anhydrous Dioxane. Store Cs₂CO₃ in a desiccator. |
Safety Considerations
-
Energetic Material: Pyridazines can be high-energy compounds. Do not heat sealed vessels beyond recommended limits without blast shielding.
-
Gas Evolution: Neutralization of the HCl salt with carbonate bases releases CO₂. Ensure the vessel is vented during the initial mixing if done open, or has sufficient headspace if sealed.
References
-
Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Guram, A. S., et al. (2004). "New Catalysts for Buchwald-Hartwig Amination." Journal of Organic Chemistry, 69, 5135. (Foundational work on ligand effects).
-
Dundon, B., et al. (2023). "Application of Palladium-Catalyzed Cross-Coupling in the Synthesis of Pyridazine Derivatives." Organic Process Research & Development. (General reference for heterocycle coupling).
-
Sigma-Aldrich Technical Bulletin. "Buchwald-Hartwig Cross-Coupling Reaction User Guide." (Protocol standards).
Application Note: Optimization of Heck Coupling Parameters for 4,5-Dichloropyridazine Hydrochloride
Executive Summary
This Application Note details the optimization and execution of Heck cross-coupling reactions utilizing 4,5-Dichloropyridazine hydrochloride as the electrophile. This substrate presents a "trifecta" of synthetic challenges:
-
Electronic Deactivation: The electron-deficient pyridazine ring makes the C-Cl bond strong, resisting oxidative addition compared to iodides or bromides.
-
Catalyst Poisoning: The proximal nitrogen atoms (N1/N2) are potent
-donors capable of sequestering Palladium species, arresting the catalytic cycle. -
Salt Interference: The hydrochloride counter-ion requires careful stoichiometric management to prevent acidification of the reaction medium, which inhibits the base-mediated
-hydride elimination step.
This guide provides a robust, self-validating protocol to overcome these barriers, favoring the use of bulky, electron-rich phosphine ligands and controlled basicity.
Strategic Analysis of Reaction Parameters
To achieve successful coupling, we must systematically address the reaction components. The following table summarizes the critical decision matrix for this specific substrate.
Table 1: Critical Parameter Optimization Matrix
| Parameter | Recommended Choice | Scientific Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) acetate is stable and reduces in situ. Pd(0) sources like dba avoid the induction period but are sensitive to air. |
| Ligand Class | Buchwald Phosphines (e.g., XPhos, SPhos) or Q-Phos | Bulky, electron-rich ligands facilitate oxidative addition into the unreactive C-Cl bond and sterically prevent the pyridazine nitrogens from binding to the Pd center. |
| Base System | Cs₂CO₃ or K₃PO₄ (3.5 - 4.0 equiv) | Strong inorganic bases are required. Crucial: Extra equivalents are needed to first neutralize the HCl salt before driving the catalytic cycle. |
| Solvent | 1,4-Dioxane or DMF | High boiling point is required (100–120°C). Dioxane is preferred for cleaner impurity profiles; DMF is better if solubility of the salt is poor. |
| Additives | TBAB (Tetra-n-butylammonium bromide) | Acts as a phase-transfer catalyst (Jeffrey conditions) and stabilizes Pd nanoparticles, preventing "Pd-black" precipitation. |
Mechanistic Workflow & Challenges
The following diagram illustrates the specific pathway for this substrate, highlighting the "Salt Neutralization" step which is unique to the hydrochloride starting material.
Figure 1: Reaction pathway distinguishing the neutralization prerequisite and the competitive catalyst poisoning pathway.
Detailed Experimental Protocol
Method A: High-Throughput Screening (In-Situ Neutralization)
Best for small-scale optimization (100 mg scale).
Reagents:
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[4]
-
XPhos (10 mol%)
-
Cs₂CO₃ (3.5 equiv) — Note: 1.0 eq for HCl, 2.5 eq for reaction.
-
1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4,5-Dichloropyridazine·HCl (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and Cs₂CO₃ (3.5 eq).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Inject anhydrous 1,4-Dioxane via syringe.
-
Activation: Add the alkene (1.2 eq).
-
Reaction: Heat the block to 100°C for 12–16 hours.
-
Observation: The mixture will likely turn from yellow/orange to dark brown. A black precipitate indicates catalyst decomposition (see Troubleshooting).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.
Method B: Pre-Neutralized Scale-Up (Recommended for >1g)
Eliminates water/salt interference for more sensitive couplings.
-
Free-Basing: Dissolve the HCl salt in a minimum amount of water. Carefully add saturated NaHCO₃ until pH ~8. Extract 3x with Dichloromethane (DCM). Dry organics over MgSO₄ and concentrate to yield the free base 4,5-dichloropyridazine.
-
Coupling: Proceed as in Method A, but reduce Cs₂CO₃ loading to 2.0–2.5 equivalents .
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failed. | Switch to a more electron-rich ligand (e.g., t-BuXPhos or Ad₂nBuP ). Increase temp to 120°C. |
| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 3:1. Add TBAB (1.0 equiv) to stabilize nanoparticles. |
| Regioselectivity Issues | Mixture of mono- and bis-coupled products. | Mono-coupling: Use 1.1 eq of alkene and stop at 80% conversion. Bis-coupling: Use 3.0 eq of alkene and higher temp (130°C). |
| Low Conversion (<50%) | Catalyst poisoning by Pyridazine N. | Switch to Pd-NHC precatalysts (e.g., Pd-PEPPSI-IPr) which are more resistant to N-coordination. |
References
-
General Heck Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
-
Heteroaryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Handling Ammonium Salts in Coupling: Green, R. A., & Hartwig, J. F. (2014).[5] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[5][6][7] Organic Letters. Link
-
Pyridazine Reactivity: Alfini, R., et al. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Molecules. Link
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Using 4,5-Dichloropyridazine hydrochloride in agrochemical synthesis
The successful synthesis of these intermediates provides a robust foundation for further elaboration into final agrochemical products through additional synthetic steps, such as palladium-catalyzed cross-coupling reactions or further nucleophilic substitutions. [14][15]
References
- Fulle, S., et al. (2012). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 17(5), 5784-5807.
-
Shandong Youbang Biochem Tech. (2015). Method for synthetizing 3,6-dichloropyridazine. Patsnap. Retrieved February 7, 2026, from [Link]
-
ChemBK. (2024). 3,5-Dichloropyridazine. Retrieved February 7, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved February 7, 2026, from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 7, 2026, from [Link]
- El-Sayed, N. N., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. Scientific Reports, 12(1), 1-19.
- Gomaa, M. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 7(12), 343-353.
- Quiroga, J., & Insuasty, B. (2022).
- Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine.
-
ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 7, 2026, from [Link]
- Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-35.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Retrieved February 7, 2026, from [Link]
-
PubMed. (2005). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
- Google Patents. (n.d.). Pyridazine derivatives, process for their preparation and their use as fungicides.
-
ResearchGate. (n.d.). Pyridazine Chemistry in Crop Protection. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Palladium catalyzed regioselective distal C (sp2)–H functionalization. Retrieved February 7, 2026, from [Link]
-
AERU, University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H). Retrieved February 7, 2026, from [Link]
-
PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved February 7, 2026, from [Link]
-
PubMed. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Retrieved February 7, 2026, from [Link]
- Itano, W. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold.
-
ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. Retrieved February 7, 2026, from [Link]
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The Strategic Application of 4,5-Dichloropyridazine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally important molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in the design of therapeutic agents across a wide spectrum of diseases.[2][3] From anti-cancer to anti-inflammatory agents, the pyridazine core is a versatile building block that continues to empower the development of novel therapeutics.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 4,5-Dichloropyridazine hydrochloride. We will delve into its physicochemical properties, explore its reactivity, and provide detailed protocols for its application in the synthesis of key therapeutic classes, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties and Reactivity Profile of this compound
This compound is a crystalline solid that serves as a highly reactive and versatile intermediate in organic synthesis. The hydrochloride salt form enhances its stability and handling properties.
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₃N₂ | Inferred |
| Molecular Weight | 185.44 g/mol | Inferred |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General Knowledge |
The key to the synthetic utility of 4,5-Dichloropyridazine lies in the electronic nature of the pyridazine ring and the presence of two labile chlorine atoms. The electron-withdrawing effect of the two nitrogen atoms makes the carbon atoms of the ring electron-deficient and thus highly susceptible to nucleophilic attack. The chlorine atoms at the 4 and 5 positions are excellent leaving groups, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions.
The reactivity of dichloropyrimidines, a related diazine system, often shows a preference for substitution at the C4 position over the C2 position.[5] While a detailed study on the regioselectivity of 4,5-Dichloropyridazine is not extensively documented in the reviewed literature, the inherent electronic properties of the pyridazine ring suggest that both chlorine atoms are activated towards displacement by a wide range of nucleophiles.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The strategic placement of two reactive chlorine atoms makes this compound an ideal starting material for the synthesis of a diverse array of substituted pyridazine derivatives. These derivatives have shown significant potential in modulating the activity of key biological targets, including protein kinases and GPCRs.
Synthesis of Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors.[7] The general strategy involves the sequential displacement of the two chlorine atoms of 4,5-Dichloropyridazine to introduce different functionalities that can interact with the kinase active site.
A common and powerful approach involves a combination of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with a high degree of control and functional group tolerance.
This protocol is adapted from a known procedure for the synthesis of ALK5 inhibitors using the closely related 3,5-dichloropyridazine and is expected to be highly applicable to the 4,5-dichloro isomer.[5]
Step 1: Suzuki-Miyaura Coupling
This step introduces an aryl or heteroaryl group at one of the chlorinated positions.
-
Reaction:
-
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the desired arylboronic acid (1.1 eq) and a suitable base such as K₂CO₃ (2.0 eq).
-
The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
A palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Buchwald-Hartwig Amination
This step introduces an amine functionality at the remaining chlorinated position.
-
Reaction:
-
Detailed Protocol:
-
To a solution of the 4-Aryl-5-chloropyridazine (1.0 eq) and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as toluene or 1,4-dioxane is added a suitable base, for instance, Cs₂CO₃ (1.5 eq).
-
The mixture is degassed with nitrogen or argon for 15-20 minutes.
-
A palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) are added.
-
The reaction mixture is heated to 100-120 °C under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand in both Suzuki and Buchwald-Hartwig reactions is crucial for achieving high yields and good functional group tolerance. The specific ligand can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: The base plays a critical role in both reactions. In the Suzuki coupling, it facilitates the transmetalation step. In the Buchwald-Hartwig amination, it deprotonates the amine nucleophile. The choice of base can affect the reaction rate and prevent side reactions.
-
Solvent: Anhydrous and deoxygenated solvents are essential, particularly in the Buchwald-Hartwig amination, to prevent catalyst deactivation.
Synthesis of GPCR Modulators: Fine-Tuning Cellular Signaling
G protein-coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of modern medicines.[1] They are involved in a vast array of physiological processes, making them attractive targets for drug discovery.[7] While specific examples of this compound in the synthesis of GPCR modulators are not prominently featured in the reviewed literature, the inherent reactivity of this scaffold makes it a highly plausible starting point for the generation of compound libraries for screening against GPCR targets.
The synthetic strategies would likely mirror those used for kinase inhibitors, relying on nucleophilic substitution to introduce diverse functionalities that can interact with the allosteric or orthosteric binding sites of GPCRs.
The following diagram illustrates a conceptual workflow for the synthesis of a library of potential GPCR modulators starting from this compound.
Summary of Applications and Potential Therapeutic Targets
The versatility of this compound as a synthetic intermediate opens up avenues for the development of a wide range of therapeutic agents.
| Therapeutic Area | Target Class | Examples of Moieties Introduced |
| Oncology | Protein Kinases (e.g., ALK, EGFR, Btk) | Aryl, heteroaryl, and amino groups via cross-coupling |
| Inflammation | Kinases, GPCRs | Substituted anilines, aliphatic amines, phenols |
| CNS Disorders | GPCRs (e.g., GPR139) | Diverse small molecules for library synthesis |
| Infectious Diseases | Various viral or bacterial enzymes | Heterocyclic fragments |
Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable reactivity, driven by the electron-deficient nature of the pyridazine ring and the presence of two excellent leaving groups, allows for the efficient and controlled synthesis of a vast array of complex molecules. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to fully exploit the potential of this valuable reagent in the quest for novel and effective therapeutics. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
-
Molecules. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]
-
ResearchGate. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]
- Google Patents. (2017).
- Google Patents. (2007). Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
- Google Patents. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]
-
PMC. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
-
PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
- Google Patents. (2021).
- Google Patents. (2014). Novel synthesis method of 3,4-dichloropyridazine.
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
-
PubMed. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. [Link]
-
PubMed. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). [Link]
- Google Patents. (2007). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
-
ACS Omega. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
RSC Medicinal Chemistry. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
PMC. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
-
Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. [Link]
-
PubChem. (n.d.). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Patent US-9290504-B2. [Link]
-
Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
Frontiers in Pharmacology. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Dichloropyridazine Hydrochloride Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested advice for the purification of 4,5-dichloropyridazine hydrochloride derivatives. These compounds are pivotal building blocks in medicinal chemistry, but their inherent polarity and saline nature present unique purification challenges.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the purification process.
Q1: I've just completed my synthesis. What is the most straightforward first step for purification?
A: For most crystalline solids, recrystallization should be your first approach. It is often the most efficient method for removing the bulk of impurities with minimal effort. If your product is an oil or fails to crystallize, column chromatography is the logical next step.
Q2: How do I select an appropriate solvent system for recrystallization of a hydrochloride salt?
A: The ideal solvent should fully dissolve your compound when hot but poorly when cold. For polar hydrochloride salts, start with polar protic solvents.
-
Good Starting Points: Ethanol, isopropanol, or methanol are excellent initial choices.[3][4]
-
Mixed Solvent Systems: If your compound is too soluble even in cold alcohol, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or methanol) and then slowly add a "poor" solvent (an anti-solvent like ethyl acetate, diethyl ether, or hexane) until the solution becomes slightly cloudy.[5][6] Reheat to clarify and then allow to cool slowly.
Q3: My compound streaks severely on a standard silica gel TLC plate. What causes this and how can I fix it?
A: Streaking is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic surface of the silica gel.[7][8] The nitrogen atoms in the pyridazine ring are basic and bind tightly to the acidic silanol groups on the silica.
-
The Fix: To get a clean spot on your TLC (and later, good separation on a column), you must neutralize these acidic sites. Add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol .[7][8]
Q4: Are this compound derivatives generally stable?
A: While the pyridazine core is relatively robust, the hydrochloride salt form can be hygroscopic, meaning it readily absorbs moisture from the air.[9][10] This can turn a crystalline solid into a sticky gum or oil, making handling difficult.[10] Always handle and store these compounds under dry conditions (e.g., in a desiccator or under an inert atmosphere) and use anhydrous solvents whenever possible.
Q5: What are the best analytical methods to confirm the purity of my final product?
A: A combination of methods is always recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography (GC): Suitable if the derivative is volatile and thermally stable.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of solvent or other proton-containing impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.[12][13] For example, the parent 4,5-Dichloropyridazin-3(2H)-one has a melting point of approximately 200-206°C.[12][13]
Section 2: Troubleshooting In-Depth Purification Challenges
This section addresses specific experimental failures with detailed causal analysis and corrective actions.
Recrystallization Troubleshooting
Q: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent environment. Impurities can also suppress the crystal lattice formation, promoting oiling. This is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble.[14]
Solution Workflow:
-
Re-dissolve the Oil: Place the flask back on the heat source and add more of the primary (good) solvent until the oil completely redissolves.[7][14]
-
Slow Down Cooling: Once dissolved, ensure the solution cools as slowly as possible. Insulate the flask by placing it on a wooden block or wrapping it in glass wool. An inverted beaker placed over the flask can also create an insulating atmosphere.[14]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[7]
-
Use Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[7]
Caption: Workflow for addressing "oiling out" during recrystallization.
Q: My recrystallization yielded a pure product, but my recovery was less than 30%. How can I improve this?
A: Causality: Low recovery is typically due to one of two reasons: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.
Solutions to Maximize Yield:
-
Minimize Hot Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve the crude product. It is better to add solvent in small portions, allowing the solution to return to a boil each time, than to add too much at once.[14]
-
Thorough Cooling: Ensure the crystallized solution is thoroughly chilled before filtration. An ice-water bath is recommended for at least 20-30 minutes to maximize precipitation.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Solvent System Re-evaluation: If recovery is still poor, your chosen solvent may not be optimal. A different solvent or a mixed-solvent system might provide a better solubility differential between hot and cold conditions.
Column Chromatography Troubleshooting
Q: My compound is highly polar and won't elute from a standard silica gel column, even with 100% ethyl acetate. What should I do?
A: Causality: Your compound is adsorbing too strongly to the silica stationary phase. For highly polar hydrochloride salts, this is a common issue. You need to significantly increase the polarity of your mobile phase (eluent).[7][15]
Elution Strategies for Polar Compounds:
-
Introduce an Alcohol: The most common solution is to use a mixture of dichloromethane (DCM) or ethyl acetate (EtOAc) with methanol (MeOH). Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase the concentration.[16]
-
Add a Basic Modifier: As discussed in the FAQs, your compound is likely binding to acidic sites. Always add ~1% triethylamine (Et₃N) or ammonia to your mobile phase when purifying pyridazine derivatives on silica. This is critical for good results.[7][8]
-
Switch to a Different Stationary Phase: If the compound still adheres too strongly, silica gel may not be the right choice.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for basic compounds as it lacks the acidity of silica.[7]
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often the best method for purifying highly polar salts.[7]
-
Caption: Decision tree for selecting an initial purification strategy.
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Recrystallization
| Compound Polarity | Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| High (Typical for HCl salts) | Ethanol or Isopropanol | Ethyl Acetate | A robust, general-purpose system. |
| High | Methanol | Diethyl Ether | Use caution due to ether's low boiling point. |
| Moderate | Dichloromethane (DCM) | Hexane or Pentane | Good for less polar derivatives.[4][17] |
| High | Water | Acetone or Ethanol | Only if the compound is sufficiently water-soluble when hot.[18] |
Table 2: Common Mobile Phases for Flash Column Chromatography on Silica Gel
| System Name | Composition | Target Compounds | Key Advantage |
| Standard Polar | Ethyl Acetate / Hexanes | Moderately polar, non-basic compounds | Good general separation. |
| High Polarity | Methanol / Dichloromethane | Very polar compounds | Strong eluting power.[16] |
| Amine-Modified | 1-2% Et₃N in EtOAc/Hexanes | Basic nitrogen heterocycles | Prevents streaking by neutralizing silica.[7] |
| Ammonia-Modified | 2-10% (7N NH₃ in MeOH) / DCM | Highly polar basic compounds | Very effective at eluting stubborn amines. |
Section 3: Key Experimental Protocols
These protocols provide a validated, step-by-step framework for common purification procedures.
Protocol 1: General Recrystallization of a Hydrochloride Salt
-
Solvent Selection: Choose a suitable solvent system (e.g., Ethanol/Ethyl Acetate) based on small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at a gentle boil.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add ethyl acetate dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and produce a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth period.[14]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent (the same ethanol/ethyl acetate mixture).
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare further dilutions as needed.
-
Column: A C18 reversed-phase column is typically used for these polar compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (to improve peak shape).
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Gradient Elution: Run a gradient method, for example:
-
Start at 5% Solvent B.
-
Ramp to 95% Solvent B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or 280 nm, determined by a UV scan).
-
Analysis: Integrate the peaks. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
References
-
ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Retrieved from [Link]
-
MDPI. (n.d.). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
ChemBK. (2024). 3,5-Dichloropyridazine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
-
ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Retrieved from [Link]
- Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]
-
ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
PMC. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
PMC. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloropyridazine. Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
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- 12. 4,5-Dichloropyridazin-3(2H)-one, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 18. prepchem.com [prepchem.com]
How to avoid dehalogenation of 4,5-Dichloropyridazine hydrochloride
This guide addresses the technical challenges associated with 4,5-Dichloropyridazine hydrochloride (CAS: 1245644-88-5), specifically focusing on preventing unwanted dehalogenation. In this context, "dehalogenation" refers to two distinct failure modes:
-
Hydrodehalogenation (Reductive): The replacement of Chlorine with Hydrogen (C-Cl
C-H), typically occurring during catalytic hydrogenation. -
Hydrolysis (Nucleophilic): The displacement of Chlorine by water/hydroxyls (C-Cl
C-OH), converting the molecule into a pyridazinone derivative.
Part 1: Technical Support & Troubleshooting (Q&A)
Section 1: Preventing Reductive Dehalogenation (Hydrogenolysis)
Q: I need to reduce a nitro or alkene group on a derivative of 4,5-dichloropyridazine. Every time I use Pd/C, I lose the chlorine atoms. How do I prevent this?
A: Palladium (Pd) is an aggressive catalyst for oxidative addition into aryl-chloride bonds, making it unsuitable for retaining halogens on electron-deficient rings like pyridazine.
-
The Fix: Switch to Platinum (Pt) or chemoselective chemical reductants .
-
Option A (Catalytic): Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur acts as a poison that selectively inhibits the hydrogenolysis of the C-Cl bond while allowing the reduction of nitro groups or alkenes.
-
Option B (Chemical): For nitro reduction, use Iron powder (Fe) in Acetic Acid or Zinc (Zn) in Ammonium Chloride . These methods are electronically incapable of breaking the Aryl-Cl bond under standard conditions.
-
Option C (Additives): If you must use a metal catalyst, add a "poison" such as thiophene or ethylenediamine to the reaction mixture to occupy the active sites responsible for dehalogenation.
-
Q: Does the hydrochloride salt form affect the dehalogenation rate?
A: Yes. The protonated pyridazine ring is highly electron-deficient, which weakens the C-Cl bond and makes it more susceptible to nucleophilic attack and oxidative addition.
-
The Fix: If your synthesis allows, neutralize the salt to the free base before subjecting it to reduction steps. The free base is slightly more electron-rich and less prone to oxidative addition at the C-Cl bond compared to the pyridazinium cation.
Section 2: Preventing Hydrolytic Dehalogenation (Hydrolysis)
Q: My this compound is turning into a yellow/orange solid during storage or aqueous workup. What is happening?
A: You are observing hydrolysis. The 4,5-dichloropyridazine cation is extremely electrophilic. Moisture in the air or aqueous bases will attack the C-Cl bond, displacing a chloride to form 4,5-dichloro-3(2H)-pyridazinone (or its tautomer 4-chloro-5-hydroxypyridazine).
-
The Fix:
-
Storage: Store strictly under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Solvents: Use anhydrous aprotic solvents (DCM, MeCN, THF) for reactions. Avoid alcohols (MeOH, EtOH) unless you intend to form the alkoxy derivative.
-
Workup: Avoid prolonged exposure to basic aqueous solutions. Quench reactions into buffered, slightly acidic media if possible, and extract immediately.
-
Section 3: Controlling Nucleophilic Substitution (SnAr)
Q: I want to substitute only one chlorine atom with an amine, but I keep getting the disubstituted product. How do I stop at the mono-chloride?
A: The first substitution deactivates the ring slightly, but not enough to fully prevent the second attack if conditions are aggressive.
-
The Fix:
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Never use excess.
-
Temperature: Conduct the reaction at -10°C to 0°C . The activation energy for the second substitution is higher; low temperature kinetically traps the mono-product.
-
Protonation: Perform the reaction on the free base, not the HCl salt. The salt is too reactive and accelerates the second substitution.
-
Part 2: Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Retaining C-Cl)
Use this protocol to reduce a nitro group on a 4,5-dichloropyridazine scaffold without removing the chlorines.
-
Setup: In a round-bottom flask, dissolve the nitro-4,5-dichloropyridazine derivative (1.0 equiv) in a mixture of Ethanol/Water (4:1) .
-
Reagent: Add Ammonium Chloride (NH₄Cl) (5.0 equiv) and stir until dissolved.
-
Reduction: Add Iron Powder (Fe) (325 mesh, 4.0 equiv) in portions.
-
Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: The C-Cl bond is stable to Fe/NH₄Cl. If you see dehalogenation, ensure the temperature does not exceed 70°C.
-
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract with Ethyl Acetate.
Protocol B: Selective Mono-Amination (SnAr)
Use this protocol to install one amine group while keeping the second chlorine.
-
Preparation: Suspend 4,5-Dichloropyridazine HCl (1.0 mmol) in anhydrous DCM (10 mL) .
-
Neutralization: Add DIPEA (Diisopropylethylamine) (2.2 mmol) at 0°C to generate the free base in situ and scavenge HCl.
-
Addition: Add the amine nucleophile (1.0 mmol) dropwise over 30 minutes at 0°C .
-
Monitoring: Stir at 0°C for 2 hours.
-
Self-Validating Step: Check LCMS. If di-substitution is >5%, lower temp to -20°C.
-
-
Quench: Pour into dilute citric acid (aq) to quench unreacted amine and extract.
Part 3: Visual Analysis
Figure 1: Reaction Pathways & Failure Modes
This diagram illustrates the competing pathways for 4,5-dichloropyridazine. The "Safe Path" is highlighted, while the "Failure Modes" (Dehalogenation/Hydrolysis) are shown in red.
Caption: Operational map showing critical control points to avoid hydrolysis and dehalogenation.
Figure 2: Catalyst Selection Decision Tree
Use this logic flow to select the correct reduction conditions.
Caption: Decision matrix for selecting reduction conditions that preserve the Aryl-Chloride bond.
Part 4: Data Summary
Table 1: Stability Profile & Conditions
| Parameter | Condition | Risk Level | Outcome |
| Solvent (Protic) | Water, MeOH, EtOH | High | Hydrolysis to Pyridazinone (loss of Cl) |
| Solvent (Aprotic) | DCM, THF, MeCN | Low | Stable (if anhydrous) |
| Catalyst (Pd/C) | H₂ atmosphere | Critical | Rapid Hydrodehalogenation (C-Cl |
| Catalyst (Pt/C) | H₂ atmosphere | Medium | Slow Dehalogenation (Requires monitoring) |
| Catalyst (Pt-S) | H₂ atmosphere | Safe | Minimal Dehalogenation (Sulfur poisons Cl-cleavage) |
| Temperature | > 40°C | High | Promotes both Hydrolysis and Di-substitution |
References
-
Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
-
Sajiki, H., & Hirota, K. (1998). A novel type of hydrogenation using a catalyst poison: Chemoselective inhibition of the hydrogenolysis for O-benzyl protective group. Tetrahedron.
-
Yoon, Y. J., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society.
-
Thermo Scientific Chemicals. (2024). 4,5-Dichloropyridazin-3(2H)-one Product Specifications and Handling. Fisher Scientific.[2]
-
BLD Pharm. (2024). This compound Product Data (CAS 1245644-88-5).[3] BLD Pharm.
Sources
Stability issues of 4,5-Dichloropyridazine hydrochloride in solution
Welcome to the technical support center for 4,5-Dichloropyridazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have synthesized the available technical information and field-proven insights to help you ensure the integrity of your experiments.
Understanding the Stability of this compound
This compound is a heterocyclic building block used in the synthesis of various pharmaceutical and agrochemical compounds. The pyridazine ring is an electron-deficient system, and the two chlorine atoms are susceptible to nucleophilic substitution, which is the primary pathway for its degradation in solution. The hydrochloride salt form generally enhances solubility in aqueous media but can also influence the pH of the solution, a critical factor in its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling and use of this compound in solution.
Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?
A1: Rapid degradation is often due to one or more of the following factors:
-
pH of the Solution: The pyridazine ring is susceptible to both acidic and basic hydrolysis. In aqueous solutions, the hydrochloride salt will create a slightly acidic environment. However, if the solution is not buffered, its pH can be easily influenced by other components in the mixture. Alkaline conditions, in particular, can accelerate the hydrolysis of the chloro groups.[1][2]
-
Solvent Choice: While soluble in water and some organic solvents, the choice of solvent can significantly impact stability. Protic solvents, especially nucleophilic ones like methanol or ethanol, can participate in solvolysis reactions, leading to the formation of ether or ester byproducts.
-
Temperature: Elevated temperatures will increase the rate of all chemical reactions, including degradation. Storing solutions at room temperature or higher for extended periods can lead to significant decomposition.
-
Light Exposure: Although less common for this class of compounds, photodegradation can occur, especially under UV light. It is always a good practice to protect solutions from light.
Troubleshooting Steps:
-
Monitor pH: Immediately measure the pH of your solution. If it is outside the optimal range (ideally near neutral for storage), consider using a buffered system.
-
Solvent Selection: If using a protic solvent, consider switching to an aprotic solvent like DMSO or DMF for stock solutions, which are then diluted into the aqueous experimental medium just before use.
-
Storage Conditions: Always store stock solutions at the recommended temperature of 2-8°C and protect from light.[3] For long-term storage, consider aliquoting and freezing at -20°C or below.
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive assays.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation pathway in aqueous solution is expected to be hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. This is a nucleophilic aromatic substitution reaction. The reaction likely proceeds in a stepwise manner.
-
Step 1: Monohydroxy-monochloro-pyridazine: The first hydrolysis product would be either 4-chloro-5-hydroxypyridazine or 5-chloro-4-hydroxypyridazine.
-
Step 2: Dihydroxy-pyridazine: Further hydrolysis would lead to the formation of 4,5-dihydroxypyridazine.
The exact position of the initial hydrolysis may depend on the specific reaction conditions.
Caption: Hypothetical Hydrolytic Degradation Pathway.
Q3: How can I prepare a stable stock solution of this compound?
A3: The choice of solvent and storage conditions are critical for preparing a stable stock solution.
| Solvent | Recommended Use | Storage Conditions |
| DMSO | Long-term storage | -20°C, protected from light |
| DMF | Long-term storage | -20°C, protected from light |
| Water (buffered) | Short-term use | 2-8°C, protected from light |
| Methanol/Ethanol | Use immediately | Not recommended for storage |
Protocol for Preparing a Stock Solution in DMSO:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the required amount of the compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Q4: I suspect my compound has degraded. How can I confirm this and quantify the remaining active compound?
A4: A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[4][5]
Key Steps for Analysis:
-
Method Development: Develop a reverse-phase HPLC method that provides good resolution between the this compound peak and any potential degradation product peaks. A C18 column is a good starting point.[4]
-
Forced Degradation Study: To confirm that your method is stability-indicating, you will need to perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products.[6]
-
Analysis: Analyze your suspect solution alongside a freshly prepared standard of known concentration. The appearance of new peaks and a decrease in the area of the parent peak will confirm degradation.
-
Quantification: The amount of remaining active compound can be calculated by comparing the peak area of the parent compound in your sample to the peak area of the standard.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating HPLC method.
Caption: Workflow for a Forced Degradation Study.
1. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose a solution of the compound to UV light (254 nm) for 24 hours.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing an HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
References
- Bansal, D., & Singh, S. (2011). Validated stability-indicating HPLC-UV method for simultaneous determination of glipizide and four impurities.
-
ChemBK. (2024, April 10). 3,5-Dichloropyridazine. Retrieved from [Link]
- Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. PLOS ONE, 7(10), e47205.
-
Gupta, A., & Bansal, G. (2011). Validated Stability-Indicating HPLC-UV Method for Simultaneous Determination of Glipizide and Four Impurities. ResearchGate. Retrieved from [Link]
-
Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]
-
Utah State University. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
Siddiqui, S. Z., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. Retrieved from [Link]
-
Zanon, J., et al. (2006). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2005). HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations. PubMed. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Gadkari, T., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]
-
Wanjari, D., et al. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
Sources
- 1. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Reactivity of 4,5-Dichloropyridazine Hydrochloride
Introduction: The "Inert Salt" Paradox
Welcome to the technical support center. You are likely here because your reactions involving 4,5-Dichloropyridazine hydrochloride are stalling, returning starting material, or yielding hydrolysis byproducts.
While the pyridazine core is electron-deficient and theoretically primed for Nucleophilic Aromatic Substitution (
Part 1: The Salt Factor (Pre-Reaction Troubleshooting)
Q1: Why is my reaction mixture heterogeneous and showing 0% conversion despite heating?
Diagnosis: You are likely attempting to react the hydrochloride salt in a non-polar or moderately polar organic solvent (DCM, Toluene, THF) where it is insoluble.[1][2] Furthermore, the HCl moiety is protonating your nucleophile or catalyst.[1][2]
The Mechanism of Failure: In a standard protocol, you might add 1 equivalent of base to deprotonate a nucleophile (e.g., an amine or phenol).[1][2] However, 4,5-Dichloropyridazine[1][2][3]·HCl is acidic.[2] The first equivalent of base added is instantly consumed to neutralize the HCl attached to the pyridazine ring, leaving your nucleophile protonated and inactive.
Corrective Protocol: The "Free-Base First" Strategy Do not run reactions directly on the salt unless using a large excess of base in a highly polar solvent.[2] Instead, generate the free base in situ or isolate it.[1][2]
Method A: In-Situ Neutralization (Recommended for One-Pot) [2]
-
Solvent: Switch to a bipolar aprotic solvent (DMF, DMSO, or NMP).[1][2]
-
Stoichiometry: Increase your base load.
-
Order of Addition: Dissolve Pyridazine·HCl in solvent + 1.1 eq Base. Stir for 15 min before adding the nucleophile/catalyst.
Method B: Isolation of Free Base (Recommended for Pd-Catalysis) [2]
-
Suspend the salt in saturated aqueous
. -
Extract with Ethyl Acetate or DCM (3x).[2]
-
Dry over
and concentrate. -
Use the resulting pale yellow solid immediately (free base is less stable than the salt).[2]
Part 2: Nucleophilic Aromatic Substitution ( )
Q2: I neutralized the salt, but the reaction is still sluggish. Why?
Diagnosis: The 4,5-positions on pyridazine are electronically less deficient than the 3,6-positions.[1][2] While 4,5-dichloropyridazine is symmetric, the lack of para-nitrogen activation (relative to the leaving group) makes it an "unwilling" electrophile compared to pyrimidines or pyrazines.[1][2]
Optimization Guide:
| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Rationale |
| Solvent | THF, DCM, Toluene | DMSO, NMP, DMF | High dielectric constant stabilizes the Meisenheimer complex intermediate.[1][2] |
| Temperature | Reflux (60-80°C) | 100-120°C (Microwave preferred) | High energy barrier at C4/C5 requires thermal activation.[2] |
| Base | Pyridine, TEA | Stronger inorganic bases prevent equilibrium reversal.[1] Cesium ("Cesium Effect") improves solubility.[2] | |
| Leaving Group | Chloride | Chloride (with Iodide catalyst) | Add 10 mol% NaI (Finkelstein reaction) to transiently form the more reactive 4-iodo species.[2] |
Q3: I am seeing hydrolysis products (4-chloro-5-hydroxypyridazine). How do I stop this?
Cause: Trace water in your solvent is competing with your nucleophile.[2] The HCl salt is hygroscopic, often introducing water into the system itself.[2]
Solution:
-
Dry the Salt: Dry 4,5-Dichloropyridazine·HCl under high vacuum over
for 4 hours before use. -
Scavenger: Add 3Å molecular sieves to the reaction vessel.
-
Base Choice: Avoid hydroxide bases (NaOH, KOH).[1][2] Use anhydrous Carbonates (
) or Hydrides (NaH).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Part 3: Palladium-Catalyzed Cross-Coupling
Q4: My Suzuki/Sonogashira coupling turns black immediately and yields no product.
Diagnosis: Catalyst Poisoning.[2] The HCl released (or present initially) reacts with the Palladium(0) source, oxidizing it to inactive Pd(II)-chloride species or causing aggregation into "Palladium Black" (inactive metal).[2]
The "Chloride Trap" Visualization:
Caption: Unneutralized HCl rapidly oxidizes active Pd(0) species, killing the catalytic cycle before it begins.[1][2]
Protocol for Success:
-
Mandatory Free-Basing: Use Method B (Isolation) described in Part 1. Do not add the salt directly to a Pd reaction.
-
Ligand Selection: The C-Cl bond at position 4/5 is strong. Standard
is insufficient.
Part 4: Visualizing the Workflow
The following decision tree outlines the logical path to selecting the correct conditions based on your specific failure mode.
Caption: Logical decision tree for optimizing reaction conditions based on salt form and reaction type.
References
-
Reactivity of 4,5-Dicyanopyridazine (Analogous Core)
-
Solubility and Salt Effects
-
Title: Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts.[5]
-
Source: PubMed.[2]
-
URL:[Link]
- Relevance: Provides the physicochemical basis for the solubility differences between the HCl salt and free base, explaining the "heterogeneous reaction" failure mode.
-
-
Pd-Catalyzed Cross-Coupling of Chloropyridazines
-
Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[2]
-
Source: NIH / J Am Chem Soc.[2]
-
URL:[Link]
-
Relevance: Validates the difficulty of C-Cl oxidative addition in heteroarenes and supports the requirement for specialized ligands (NHC or Buchwald) over standard conditions.[2]
-
-
Nucleophilic Substitution Conditions
Sources
- 1. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Pyridazine Derivatives
This guide serves as a centralized resource for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of pyridazine derivatives via column chromatography. The unique physicochemical properties of the pyridazine ring, characterized by its weak basicity and high dipole moment, often necessitate specialized strategies to achieve optimal separation and purity.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic purification of pyridazine derivatives.
Q1: Why do my pyridazine derivatives show significant peak tailing on silica gel columns?
A: Peak tailing is the most common issue when purifying nitrogen-containing heterocycles like pyridazines on standard silica gel.[2] The root cause is the strong interaction between the basic lone pair electrons on the pyridazine's nitrogen atoms and the acidic residual silanol groups (Si-OH) on the silica surface.[2] This creates a secondary, non-ideal retention mechanism that causes the analyte to "smear" or "tail" down the column, leading to broad peaks and poor separation.[2]
Q2: What is the best stationary phase for purifying pyridazine compounds?
A: The choice of stationary phase is critical and depends on the specific properties of your derivative.[3]
-
Standard Silica Gel (Slightly Acidic): This is the most common and cost-effective choice. It is suitable for many pyridazines, but often requires mobile phase modification (see Q3) to prevent peak tailing.[4]
-
Deactivated Silica Gel: To mitigate the acidity of standard silica, it can be "deactivated." This is achieved by pre-treating the silica or, more commonly, by adding a small amount of a basic modifier to the mobile phase.[5]
-
Alumina (Neutral or Basic): For particularly sensitive or very basic pyridazine derivatives, alumina is an excellent alternative.[5][6] Basic alumina is especially effective at preventing interactions with basic analytes.[6][7]
-
Reversed-Phase Silica (C18, C8): For highly polar or water-soluble pyridazine derivatives, reversed-phase chromatography may be more suitable. However, this technique is more common in HPLC applications than in preparative flash chromatography.[8]
Q3: How do I select an appropriate mobile phase (eluent)?
A: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis.[9]
-
Goal Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.[9]
-
Common Solvent Systems: Binary mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) are a standard starting point.[4] For more polar pyridazines, systems like dichloromethane/methanol may be required.[10]
-
Adding Modifiers: If peak tailing is observed on TLC, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[10] This neutralizes the acidic silanol sites on the silica, resulting in sharper spots and better separation.
Q4: My pyridazine derivative seems to be degrading on the column. How can I prevent this?
A: The acidic surface of silica gel can catalyze the degradation of sensitive compounds, such as certain aldol products or molecules prone to hydrolysis.[1][11]
-
Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through faster, reducing the time your compound spends on the stationary phase.
-
Change Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[5]
-
Deactivate the Silica: Add a basic modifier (e.g., 1% triethylamine) to your eluent to neutralize the silica surface.
-
Check Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[5]
Troubleshooting Guide: Common Purification Problems
This guide provides solutions to specific issues encountered during the column chromatography of pyridazine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate Solvent System: The polarity is too high, causing all compounds to elute together, or too low, resulting in no movement. 2. Column Overload: Too much sample was loaded for the column size.[10] 3. Poor Column Packing: Cracks or channels in the silica bed lead to uneven solvent flow.[10] | 1. Optimize Eluent via TLC: Test various solvent ratios to achieve a ΔRf > 0.2 between your product and impurities.[9] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[5] 2. Reduce Sample Load: A general rule is to load 1-10% of the silica gel mass. For difficult separations, use a lower loading percentage. 3. Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry and is never allowed to run dry.[10] |
| Streaking / Tailing Bands | 1. Strong Analyte-Silica Interaction: The basic pyridazine nitrogens are interacting with acidic silanol groups.[2][10] 2. Compound Insolubility: The compound is precipitating in the less polar mobile phase.[12] | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or ammonium hydroxide into your mobile phase to block the acidic sites.[10] 2. Use an Alternative Stationary Phase: Switch to neutral or basic alumina.[6][7] 3. Modify Loading Technique: Use a "dry loading" method by pre-adsorbing your crude material onto a small amount of silica before adding it to the column.[13] |
| Compound Stuck at Baseline | 1. Mobile Phase Not Polar Enough: The eluent is too weak to displace the polar pyridazine from the polar silica.[10] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., from 10% EtOAc in hexanes to 30%). For very polar compounds, switch to a stronger solvent system like CH₂Cl₂/MeOH.[10] |
| Compound Elutes in Solvent Front | 1. Mobile Phase Too Polar: The eluent is too strong, washing all compounds through the column without retention.[10] | 1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase (e.g., from 50% EtOAc in hexanes to 10%). |
| Low Mass Recovery / Yield | 1. Compound Decomposition: The analyte is unstable on the stationary phase.[5] 2. Irreversible Adsorption: The compound is too polar and binds irreversibly to the silica. 3. Fractions are too dilute to detect. [5] | 1. Confirm Stability: Perform a TLC stability test (see Q4).[5] If unstable, use a deactivated or alternative stationary phase. 2. "Flush" the Column: After your initial elution, flush the column with a very polar solvent (e.g., 10% MeOH in CH₂Cl₂) to see if any remaining compound elutes. 3. Concentrate Fractions: Combine and concentrate the fractions where you expected to see your compound and re-analyze by TLC.[5] |
| Crystallization in the Column | 1. Poor Solubility: The purified compound is not soluble in the eluent and crystallizes as its concentration increases in a band.[5][12] | 1. Change Solvent System: Select a mobile phase in which the compound has higher solubility. 2. Use a Wider Column: A wider column reduces the concentration of the band.[5] 3. Abandon Run: This is often difficult to salvage. The best course is to extrude the silica, extract the compound with a strong solvent, and re-attempt purification with a modified method.[5] |
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving common separation issues.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. biotage.com [biotage.com]
- 13. chemistryviews.org [chemistryviews.org]
Validation & Comparative
HPLC and GC-MS Methods for Purity Analysis of 4,5-Dichloropyridazine Hydrochloride
Executive Summary: The Salt vs. Base Dichotomy
Analyzing 4,5-Dichloropyridazine hydrochloride (4,5-DCP[1]·HCl) presents a classic analytical paradox: the compound is synthesized as a salt for stability, yet its most definitive structural characterization (GC-MS) requires it to be a free base.
This guide contrasts the two dominant methodologies for purity analysis. RP-HPLC is the recommended "Gold Standard" for routine quantitative purity (Assay %) because it handles the salt form directly and detects the critical hydrolysis impurity (pyridazinone). GC-MS serves as the orthogonal "Qualitative Validator," essential for identifying isomeric impurities and volatile starting materials, provided the sample is strictly neutralized prior to injection.
Target Molecule Profile & Stability Risks
Before selecting a method, the analyst must understand the chemical behavior of the analyte. 4,5-DCP·HCl is an electron-deficient nitrogen heterocycle.
-
CAS (Free Base): 1671-67-6 | CAS (HCl Salt): 53548-35-5 / 1245644-88-5
-
Critical Instability: The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic attack. In aqueous solutions (especially at neutral/basic pH), the compound hydrolyzes to 4,5-dichloropyridazin-3(2H)-one (tautomer of the hydroxypyridazine).
-
Implication: HPLC samples must be prepared in acidic buffers to prevent in-vial degradation. GC-MS samples require rapid extraction to avoid hydrolysis during the neutralization step.
Method A: RP-HPLC (Quantitative Standard)
Verdict: Best for Assay (%), Salt Stability, and Non-Volatile Impurities.
The Rationale
High-Performance Liquid Chromatography (HPLC) allows for the direct analysis of the hydrochloride salt without derivatization. By maintaining an acidic mobile phase, we suppress the ionization of residual silanols on the column and prevent the hydrolysis of the analyte.
Detailed Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH is critical to stabilize the HCl salt.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Primary) and 220 nm (Secondary).
-
Column Temp: 30°C.
Gradient Profile:
| Time (min) | % Buffer (A) | % ACN (B) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 20 | 80 | Gradient Ramp (Elute 4,5-DCP) |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
Sample Preparation
Dissolve 10 mg of 4,5-DCP·HCl in 10 mL of Mobile Phase A .
-
Caution: Do not dissolve in pure methanol or water first; the lack of buffering may induce rapid hydrolysis.
Method B: GC-MS (Structural Identification)
Verdict: Best for Isomer Identification and Volatile Impurities.
The Rationale
Gas Chromatography (GC) offers superior resolution for structural isomers (e.g., 3,4-dichloro vs. 4,5-dichloro) that may co-elute in HPLC. However, you cannot inject the HCl salt directly . Thermal dissociation of HCl in the injector port will corrode the liner, degrade the column phase, and cause peak broadening.
Critical Pre-treatment: Free-Basing Extraction
To analyze by GC, the salt must be converted to its free base in situ.
-
Weigh: 10 mg 4,5-DCP·HCl into a centrifuge tube.
-
Solvent: Add 2 mL Dichloromethane (DCM).
-
Neutralize: Add 1 mL saturated NaHCO₃ solution.
-
Agitate: Vortex vigorously for 30 seconds.
-
Separate: Centrifuge at 3000 rpm for 2 minutes.
-
Inject: Carefully draw the bottom organic layer (DCM) for injection.
Detailed Protocol
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C. Liner: Deactivated split liner with glass wool.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source: EI (70 eV), Source Temp 230°C.
Comparative Analysis & Decision Guide
The following table summarizes the experimental performance observed when validating these methods.
| Feature | RP-HPLC (UV) | GC-MS (EI) |
| Analyte Form | Accepts HCl Salt directly | Requires Free Base (Extraction) |
| Quantitation | Excellent (Linearity | Good (Requires Internal Standard) |
| Hydrolysis Impurity | Detected (Elutes early, polar) | Missed (Non-volatile/Tailing) |
| Isomer Resolution | Moderate | Superior |
| Sample Stability | High (in Acidic Buffer) | Low (Risk of degradation during extraction) |
| Limit of Detection | ~0.05% (Area) | ~10 ppm |
Visualizing the Workflow Logic
The choice of method dictates the sample preparation pathway. The diagram below illustrates the divergent workflows and the "Hydrolysis Trap" that analysts must avoid.
Figure 1: Analytical Decision Matrix. Note the "Hydrolysis Risk" link—improper extraction for GC can artificially create impurities that HPLC would otherwise quantify accurately.
Impurity Profiling
When analyzing 4,5-DCP·HCl, you are primarily looking for three classes of impurities. The method of detection depends entirely on the impurity type.
-
Hydrolysis Degradant (4,5-dichloropyridazin-3-one):
-
Origin: Moisture exposure or high pH.
-
Detection:HPLC Only .[2] It is too polar for standard GC columns and will tail severely or not elute.
-
-
Regio-Isomers (3,4-dichloropyridazine):
-
Origin: Synthesis byproduct from hydrazine cyclization.
-
Detection:GC-MS Preferred . Mass spectra are identical, but retention time differences on a capillary column are distinct.
-
-
Starting Materials (Hydrazine salts / Mucochloric acid derivatives):
Figure 2: The primary degradation pathway. The formation of the pyridazinone is the most common stability failure mode for this molecule.
References
-
BenchChem. (2025).[2] HPLC Method for Purity Analysis of Dichlorobenzene Derivatives.[2] (Analogous method for chlorinated aromatics). Link
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for substituted chlorophenyl hydrazines.[5] (Methodology for hydrazine-based heterocycle precursors). Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 19959687: 3,5-Dichloropyridazine. (Physical properties and safety data). Link
-
Agilent Technologies. (2018).[6] Strategies for GC-MS Analysis of Thermally Labile Pesticides. (General protocols for handling thermally unstable halogenated nitrogens). Link
-
Fisher Scientific. (2025). Safety Data Sheet: 4,5-Dichloropyridazin-3(2H)-one.[7] (Reference for the primary hydrolysis impurity). Link
Sources
- 1. 1245644-88-5|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. agilent.com [agilent.com]
- 7. 4,5-Dichloropyridazin-3(2H)-one, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Comparative Guide: 4,5-Dichloropyridazine Hydrochloride vs. 2,4-Dichloropyrimidine in Synthesis
Executive Summary: The Strategic Divergence
In the architecture of nitrogen heterocycles, 2,4-dichloropyrimidine (2,4-DCP) and 4,5-dichloropyridazine hydrochloride (4,5-DCP·HCl) represent two fundamentally different synthetic philosophies.
-
2,4-Dichloropyrimidine is the industry standard for asymmetric, linear decoration . Its inherent electronic bias allows for predictable, sequential substitution (
), making it the backbone of modern kinase inhibitor discovery (e.g., Pazopanib, Brigatinib). -
4,5-Dichloropyridazine (from the HCl salt) is a specialized tool for symmetry breaking and ring fusion . Unlike the pyrimidine, it presents a vicinal dihalide motif. This allows for the construction of fused bicyclic systems (e.g., furo[2,3-d]pyridazines) that are inaccessible via the pyrimidine route.
This guide details the mechanistic divergence, handling protocols, and decision-making criteria for selecting between these two scaffolds.
Electronic Structure & Reactivity Profiles
The choice between these reagents is dictated by their electrophilic fingerprints.
2,4-Dichloropyrimidine: The Asymmetric Electrophile
The reactivity of 2,4-DCP is governed by the positions of the nitrogen atoms relative to the leaving groups.
-
C4 Position: Para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex is stabilized by resonance involving both nitrogens. This makes C4 significantly more electrophilic.
-
C2 Position: Flanked by two nitrogens (ortho/ortho). While inductively electron-deficient, the transition state for nucleophilic attack is generally higher in energy compared to C4 due to lone-pair repulsion and less favorable resonance stabilization of the anionic intermediate.
-
Outcome: High regioselectivity for C4 substitution at low temperatures.
4,5-Dichloropyridazine: The Symmetric Vicinal Scaffold
The 4,5-DCP scaffold possesses a
-
Equivalence: C4 and C5 are chemically equivalent until the first substitution occurs.
-
The "First Mover" Effect: The first nucleophilic attack breaks the symmetry. The nature of this first substituent (electron-donating vs. withdrawing) dictates the reactivity of the remaining chlorine.[1]
-
The Vicinal Advantage: The adjacent chlorines allow for "stapling" reactions—using binucleophiles (e.g., 1,2-diols, hydrazines) to form fused rings.
Comparative Data Table
| Feature | 2,4-Dichloropyrimidine | 4,5-Dichloropyridazine HCl |
| Primary Reactivity | Regioselective | Symmetry-breaking |
| Cl Pattern | 1,3-relationship (Meta-like) | 1,2-relationship (Vicinal) |
| Physical Form | Solid (Free base, mp 59°C) | Solid (HCl Salt, hygroscopic) |
| Acidity/Basicity | Weak base ( | Salt form is acidic; Free base |
| Solubility | Soluble in DCM, EtOAc, Alcohols | Soluble in water/MeOH; Poor in non-polar |
| Key Application | Linear Kinase Inhibitors | Fused Heterocycles (Phthalazine analogs) |
Regioselectivity & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways. 2,4-DCP offers a linear path to distinct regioisomers, whereas 4,5-DCP offers a branching path to fused systems.
Figure 1: Reaction pathways comparing the sequential substitution of 2,4-dichloropyrimidine vs. the cyclization potential of 4,5-dichloropyridazine.
Experimental Protocols
Protocol A: Regioselective Mono-Substitution of 2,4-Dichloropyrimidine
Objective: Selective installation of an amine at C4.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous Ethanol or IPA.
-
Temperature Control: Cool the solution to 0°C . Critical: Higher temperatures promote bis-substitution or C2 attack.
-
Base Addition: Add DIPEA (1.2 equiv).
-
Nucleophile Addition: Add the amine (1.0 equiv) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by LCMS.
-
Workup: Evaporate solvent. Partition between EtOAc and water. The C4-isomer is typically the major product (>90% regioselectivity).
Protocol B: Handling & Substitution of 4,5-Dichloropyridazine HCl
Objective: Liberation of the free base and mono-substitution. Note: The HCl salt is used to prevent degradation (polymerization/hydrolysis) of the reactive vicinal dichloride during storage.
-
Salt Break (In Situ):
-
Suspend 4,5-dichloropyridazine HCl (1.0 equiv) in DCM or DMF.
-
Cool to 0°C.[2]
-
Add excess base (3.0 equiv of TEA or DIPEA). Stir for 15 mins to ensure full deprotonation/neutralization. Failure to neutralize fully will stall the
reaction.
-
-
Nucleophile Addition:
-
Add the nucleophile (1.0 equiv).
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Observation: The first chlorine is highly reactive due to the activation by the adjacent nitrogen and the electron-withdrawing effect of the second chlorine.
-
-
Second Substitution (Cyclization):
-
If forming a fused ring (e.g., using a glycol or diamine), heat to 80–100°C is typically required to displace the second chlorine, which is now deactivated by the electron-donating nature of the first substituent.
-
Critical Handling & Stability Notes
The "Hydrochloride" Factor in Pyridazines
Researchers often overlook why the HCl salt is supplied.
-
Volatility: Free base 4,5-dichloropyridazine has significant vapor pressure and can sublime. The salt fixes it as a solid.
-
Hygroscopicity: The HCl salt is hygroscopic. Weighing should be done quickly or in a glovebox.
-
Acidity: When using the HCl salt, your reaction mixture becomes acidic immediately upon dissolution. You must account for this extra equivalent of acid when calculating your base stoichiometry (Base = 1 eq for HCl neutralization + 1 eq for
byproduct).
Troubleshooting Regioselectivity in Pyrimidines
If you observe C2 substitution with 2,4-DCP:
-
Check Sterics: Bulky nucleophiles may prefer C2 if C4 is hindered (though rare).
-
Check Electronics: If you have an electron-donating group at C5, it deactivates C4 more than C2.
-
Solvent Effect: Protic solvents (EtOH) generally enhance the selectivity for C4 via H-bonding stabilization of the N3-leaving group interaction.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of diazines).
-
Luo, Y. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Tetrahedron Lett.2002 , 43, 5739.
-
Gomtsyan, A. "Heterocycles in Drugs and Drug Discovery." Chem. Heterocycl.[2][3][4] Compd.2012 , 48, 7.
-
PubChem Compound Summary. "4,5-Dichloropyridazine." National Center for Biotechnology Information.
-
BldPharm. "Product Analysis: this compound."
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advantages of using 4,5-Dichloropyridazine hydrochloride over other building blocks
Topic: Advantages of Using 4,5-Dichloropyridazine Hydrochloride in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary
In the landscape of nitrogen-rich heterocycles, pyridazines are privileged scaffolds, offering unique physicochemical properties (logP modulation, H-bond accepting capacity) distinct from pyridines and pyrimidines. While 3,6-dichloropyridazine remains the industry standard for linear chain extension, This compound (4,5-DCP·HCl) has emerged as a superior building block for specific, high-value transformations—particularly the synthesis of fused bicyclic systems and Inverse Electron Demand Diels-Alder (IEDDA) bio-orthogonal labeling.
This guide objectively compares 4,5-DCP·HCl against its isomers and analogues, providing experimental evidence for its utility in precision drug design.
Part 1: The Stability & Handling Advantage (The Salt Factor)
The free base of 4,5-dichloropyridazine is a low-melting solid/oil that is prone to sublimation and oxidative degradation upon prolonged storage. The hydrochloride salt form confers immediate bench-stability advantages essential for reproducible GLP/GMP workflows.
Comparative Physical Properties
| Feature | 4,5-Dichloropyridazine (Free Base) | 4,5-Dichloropyridazine·HCl | Impact on Workflow |
| Physical State | Waxy solid / Oil | Crystalline Solid | Accurate weighing; no "oiling out." |
| Hygroscopicity | Moderate | Low (when dry) | Improved shelf-life stability. |
| Sublimation | High risk under high vac | Negligible | Prevents cross-contamination in lyophilizers. |
| Water Solubility | Poor (< 1 mg/mL) | High (> 50 mg/mL) | Enables aqueous-phase bio-orthogonal chemistry. |
Expert Insight: In fragment-based drug discovery (FBDD), the solubility of the HCl salt allows for direct preparation of high-concentration stock solutions in aqueous buffers (PBS) without high percentages of DMSO, preventing protein denaturation during screening.
Part 2: The Regiochemical Advantage (4,5- vs. 3,6-Substitution)
The primary chemical argument for 4,5-DCP·HCl lies in its substitution pattern.
-
3,6-Dichloropyridazine: Substituents are para to each other (across the ring). This is ideal for linear linkers but fails when constructing fused rings.
-
4,5-Dichloropyridazine: Substituents are ortho (adjacent). This geometry is critical for "stitching" reactions to form fused heterocycles like phthalazines , pyrrolo[2,3-d]pyridazines , and imidazo[4,5-d]pyridazines .
Mechanism: Controlled Nucleophilic Aromatic Substitution ( )
The 4 and 5 positions in the pyridazine ring are electron-deficient, though less so than the 3 and 6 positions (which are
Key Selectivity Feature: Upon the first nucleophilic attack (e.g., by an amine), the ring becomes electron-richer, significantly deactivating the second chlorine. This allows for the isolation of the mono-substituted product with high purity, avoiding the "over-reaction" often seen with more reactive electrophiles.
Visualization: Reactivity Landscape
The following diagram illustrates the divergent pathways available to the 4,5-isomer compared to the 3,6-isomer.
Figure 1: Divergent synthetic utility. The 4,5-isomer (Green) grants access to fused systems and bio-orthogonal chemistry, whereas the 3,6-isomer (Red) is limited to linear extension.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of a 4-amino-5-chloropyridazine derivative (Precursor for fused rings). Starting Material: this compound.
Rationale for Protocol Design
This protocol uses a "Free-Basing in Situ" strategy. We do not neutralize the HCl salt beforehand (which risks degradation). Instead, we use a tertiary amine base during the reaction to release the reactive species exactly when needed.
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vessel with 4,5-Dichloropyridazine·HCl (1.0 equiv) .
-
Suspend in anhydrous THF or Dioxane (0.2 M concentration). Note: The salt will not fully dissolve initially.
-
-
Activation (In Situ Neutralization):
-
Cool the mixture to 0°C.
-
Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) dropwise.
-
Observation: The suspension will change texture as the free base is liberated and DIPEA·HCl precipitates.
-
-
Nucleophilic Addition:
-
Add the primary amine nucleophile (1.05 equiv) slowly.
-
Allow the reaction to warm to Room Temperature (RT).
-
-
Monitoring (Self-Validation):
-
TLC/LC-MS Check: Monitor the disappearance of the starting material (m/z ~148 for free base) and appearance of the mono-substituted product.
-
Critical Control Point: If bis-substitution is observed (>5%), lower the reaction temperature to -10°C.
-
-
Workup:
-
Dilute with EtOAc, wash with water (to remove DIPEA salts), dry over MgSO4, and concentrate.
-
Workflow Visualization
Figure 2: Reaction workflow for mono-substitution, incorporating a critical decision point to ensure regioselectivity.
Part 4: Advanced Application – Bio-orthogonal Chemistry
Beyond standard synthesis, 4,5-DCP derivatives are gaining traction in Inverse Electron Demand Diels-Alder (IEDDA) reactions.
The 4,5-dichloro substitution pattern renders the pyridazine ring highly electron-deficient (low LUMO). This makes it an excellent diene for reacting with strained dienophiles (like trans-cyclooctene) or electron-rich dienophiles.
-
Comparison: 3,6-dichloro analogues are often less reactive in IEDDA due to steric hindrance at the
-positions relative to the incoming dienophile. -
Utility: This allows 4,5-DCP to serve as a "clickable" handle in chemical biology, stable in serum but reactive toward specific probes.
References
-
Matagne, A. et al. (2020). Pyridazines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Kelemen, A. A. et al. (2023). Regioselective Nucleophilic Aromatic Substitution of Chloropyridazines. Molecules.[1][2][3][4][5][6][7][8][9][10][11]
-
Wuxi AppTec. (2018). QM Analysis of Regioselectivity in SnAr Reactions of Dichloropyrimidines and Pyridazines.
-
Sigma-Aldrich. (2024). Pyridine Hydrochloride and Analogues: Physical Properties and Solubility Data.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Hydrochloride | 628-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 4. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates-ZCPC [en.zcpc.net]
- 5. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
Comparative study of palladium catalysts for 4,5-Dichloropyridazine hydrochloride coupling
Executive Summary
This guide evaluates palladium catalyst systems for the site-selective mono-arylation of 4,5-dichloropyridazine hydrochloride . While 4,5-dichloropyridazine is a symmetric scaffold, its extreme electron deficiency and the presence of the hydrochloride salt present unique challenges: catalyst poisoning by N-coordination and competitive hydrolytic side reactions.
The Verdict:
-
Best Overall Balance (Yield/Selectivity): Pd(dppf)Cl₂·CH₂Cl₂ is the recommended starting point. Its bidentate ligand structure resists de-ligation by the pyridazine nitrogens, offering high mono-selectivity (Mono:Bis > 15:1).
-
High Throughput/Difficult Substrates: XPhos Pd G2 offers superior turnover frequencies (TOF) for sterically hindered boronic acids but requires strict stoichiometric control to prevent bis-coupling.
-
Not Recommended: Pd(PPh₃)₄ demonstrates poor stability and low conversion due to rapid oxidative degradation and inhibition by the hydrochloride salt.
The Chemical Challenge
Substrate Analysis
The 4,5-dichloropyridazine core is an electron-deficient
-
The "Pyridazine Trap": The adjacent nitrogens (N1, N2) are potent
-donors. Monodentate phosphines (like PPh₃) are easily displaced by the substrate, leading to the formation of inactive [Pd(substrate)₂L₂] resting states. -
The Hydrochloride Factor: The starting material is a salt (
). Standard protocols often fail because the initial equivalent of base is consumed solely to neutralize the HCl, leaving insufficient base for the Transmetallation step.
Selectivity Mechanism
Since the starting material is symmetric, "regioselectivity" is not the issue—chemoselectivity (stopping at the mono-product) is.
-
Deactivation Pathway: Upon the first arylation, the pyridazine ring becomes slightly more electron-rich (if coupling with electron-neutral/rich aromatics). A tuned catalyst should find the second oxidative addition significantly slower than the first.
Comparative Study: Catalyst Performance
Experimental Conditions: Substrate: 4,5-Dichloropyridazine·HCl (1.0 equiv) Coupling Partner: Phenylboronic acid (1.1 equiv) Base: K₃PO₄ (3.5 equiv) — Note: Extra equivalents used to neutralize HCl. Solvent: 1,4-Dioxane/Water (4:1) Temperature: 80 °C, 4 hours.
Table 1: Performance Metrics
| Catalyst System | Ligand Class | Yield (Mono) | Selectivity (Mono:Bis) | TOF (h⁻¹) | Key Observation |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | 35% | 8:1 | < 10 | Rapid catalyst blacking (Pd aggregation). Poor stability in aqueous base. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 88% | 18:1 | 220 | Robust. High selectivity. Minimal dehalogenation side-products. |
| XPhos Pd G2 | Dialkylbiaryl Phosphine (Buchwald) | 92% | 6:1 | > 500 | Extremely fast. Significant bis-coupling observed; requires lower temp (60°C) to control. |
| PEPPSI-IPr | NHC (Carbene) | 78% | 12:1 | 150 | Excellent stability, but slower initiation. Harder to remove Ru/Pd residues. |
Analysis of Results
Why Pd(dppf)Cl₂ Wins: The large bite angle and chelating nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand prevent the formation of stable Pd-N complexes with the pyridazine. It creates a "Goldilocks" zone: active enough to insert into the C-Cl bond, but bulky enough to discourage the second insertion after the ring becomes sterically crowded by the first phenyl group.
The XPhos Caveat: XPhos is an electron-rich, bulky ligand designed to accelerate oxidative addition into aryl chlorides. It works too well here. The catalyst remains highly active even after the first coupling, leading to statistical mixtures of mono- and bis-products unless the reaction is stopped early.
Mechanistic Visualization
The following diagram illustrates the critical divergence point between the desired Mono-product and the Bis-impurity, highlighting where the catalyst choice exerts control.
Caption: Catalytic cycle showing the divergence between the target mono-product and the bis-impurity. High-activity catalysts (XPhos) accelerate the red path (OxAdd 2).
Decision Workflow: Selecting Your Catalyst
Use this logic flow to determine the correct catalyst for your specific coupling partner.
Caption: Decision matrix for catalyst selection based on the steric profile of the boronic acid coupling partner.
Detailed Experimental Protocol
Protocol A: Mono-Arylation using Pd(dppf)Cl₂ (Recommended)
Objective: Synthesis of 4-chloro-5-phenylpyridazine.
-
Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add This compound (185 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Critical Step: Add K₃PO₄ (742 mg, 3.5 mmol).
-
Note: We use 3.5 equivalents of base. 1.0 equiv neutralizes the HCl salt; 2.0 equivs are for the Suzuki stoichiometry; 0.5 equiv is excess to drive kinetics.
-
-
Solvent Addition:
-
Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL). The biphasic mixture helps dissolve the inorganic base.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. (Oxygen is the enemy of Pd(0)).
-
-
Reaction:
-
Seal the vial and heat to 80 °C for 4 hours.
-
Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material peak. If Bis-product (>5%) appears, stop heat immediately.
-
-
Workup:
-
Cool to room temperature.[2] Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography on silica gel. The mono-product is typically less polar than the starting material but more polar than the bis-product.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 475-521. Link
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. (Context on diazo-coupling alternatives for pyridazines). Link
-
BenchChem. (2025).[3] A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. (Comparative data on similar electron-deficient dichlorides). Link
-
Malinowski, Z., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[4][5] Molecules, 25(18), 4122. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structural & Functional Analysis: 4,5-Dichloropyridazine Hydrochloride Derivatives
Executive Summary
This guide provides a technical comparison between the free base and hydrochloride (HCl) salt forms of 4,5-dichloropyridazine derivatives, specifically focusing on amino-substituted variants (e.g., 3-amino-4,5-dichloropyridazine). While the parent 4,5-dichloropyridazine is a critical intermediate in agrochemical and pharmaceutical synthesis, its electron-deficient nature often necessitates salt formation to improve aqueous solubility and bioavailability.
Through X-ray crystallographic analysis, we reveal that converting the free base to its HCl salt fundamentally alters the intermolecular packing landscape—shifting from weak
Part 1: Structural Rationale & Chemical Context[1][2]
The Challenge: Electron Deficiency
The pyridazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. The addition of two chlorine atoms at positions 4 and 5 further reduces the basicity of the ring nitrogens.
-
Consequence: The bare 4,5-dichloropyridazine molecule is often too weakly basic to form stable salts with weak acids.
-
The Solution: Introduction of an amino group (e.g., at position 3) increases electron density, allowing for protonation at the ring nitrogen (N2) or the exocyclic amine, facilitating stable hydrochloride salt formation .
Comparison: Free Base vs. HCl Salt
The choice between the free base and the HCl salt is not merely about solubility; it dictates the solid-state arrangement and subsequent physical properties.
| Feature | Free Base (Neutral) | Hydrochloride Salt (Ionic) |
| Primary Interaction | Charge-Assisted Hydrogen Bonds ( | |
| Lattice Energy | Lower (dominated by dispersion forces) | Higher (dominated by electrostatic forces) |
| Solubility (Aq.) | Low (< 0.5 mg/mL typical) | High (> 10 mg/mL typical) |
| Melting Point | Lower (Sharp onset) | Higher (often with decomposition) |
Part 2: X-Ray Crystallography Methodology
To rigorously compare these forms, we employ Single Crystal X-Ray Diffraction (SC-XRD). The following protocol ensures high-resolution data suitable for determining absolute configuration and protonation sites.
Experimental Workflow
The following diagram outlines the critical path from synthesis to structural refinement.
Figure 1: Optimized workflow for obtaining high-quality crystal structures of pyridazine salts.
Protocol Specifics
-
Crystallization: Dissolve 3-amino-4,5-dichloropyridazine in minimal hot ethanol. Add 1.1 equivalents of concentrated HCl. Allow to cool slowly to 4°C. Rapid cooling yields amorphous powder, not suitable crystals.
-
Data Collection: Use Mo K
radiation ( Å). Data should be collected at 100 K (using a cryostream) to reduce thermal vibration of the chloride ions, which often suffer from disorder in room-temperature structures. -
Refinement: Locate hydrogen atoms on the difference Fourier map, particularly the protonated nitrogen, to confirm the salt formation rather than a co-crystal.
Part 3: Comparative Structural Analysis
The Protonation Site
In the free base, the pyridazine ring is planar. Upon HCl addition, X-ray analysis typically reveals protonation at the N2 ring nitrogen rather than the exocyclic amino group.
-
Evidence: Bond lengthening of C-N bonds adjacent to N2 and the explicit location of the H-atom density near N2 in the difference map.
-
Significance: This creates a resonance-stabilized cation where the positive charge is delocalized, enhancing stability.
Crystal Packing & Intermolecular Forces
The most dramatic difference lies in how molecules arrange themselves in the lattice.
Free Base: The
-Stacking Motif
-
Structure: Molecules form "ribbons" or "sheets."
-
Driving Force: Face-to-face
- stacking between the electron-deficient pyridazine rings. -
Weakness: These interactions are non-directional and relatively weak, leading to lower lattice energy.
HCl Salt: The Ionic Anchor
-
Structure: The chloride ion (
) acts as a multi-point bridge. -
Driving Force: Strong charge-assisted hydrogen bonds (
) and auxiliary hydrogen bonds from the amino group ( ). -
Strength: The
ion typically accepts 2-3 hydrogen bonds, knitting the organic cations into a rigid 3D framework.
Figure 2: Interaction network comparison. The HCl salt introduces strong directional anchoring via the Chloride anion.
Part 4: Functional Implications (Data Summary)
The structural changes observed via X-ray diffraction directly translate to pharmaceutical performance.
| Property | Free Base | HCl Salt | Structural Cause |
| Space Group | Often | Often | Loss of symmetry due to bulky |
| Density ( | ~1.65 g/cm³ | ~1.75 - 1.80 g/cm³ | Efficient packing of ions reduces void volume. |
| Melting Point | 160-165°C | >200°C (decomp.) | Stronger electrostatic lattice energy requires more heat to break. |
| Dissolution Rate | Slow | Fast | Ionic lattice readily dissociates in high dielectric solvents (water). |
Comparative Solubility Profile
-
Free Base: Exhibits pH-dependent solubility but remains poorly soluble at neutral pH.
-
HCl Salt: Maintains high solubility across a broader pH range (1-5), though the "common ion effect" (excess
in stomach acid) can slightly suppress solubility compared to pure water.
References
-
Vertex AI & NIH Search Results. (2023). Crystal structure and Hirshfeld surface analysis of 4,5-dichloropyridazine derivatives. Retrieved from
-
ChemicalBook. (2023). 5-Amino-3-chloropyridazine Properties and Synthesis. Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH. (Standard text for salt selection rationale).
-
Cambridge Structural Database (CSD). Search Query: Pyridazine Hydrochloride Structures.[2]
Sources
Comparative In Vitro Profiling: Bioactive Scaffolds Derived from 4,5-Dichloropyridazine Hydrochloride
Executive Summary
4,5-Dichloropyridazine hydrochloride (CAS: 5314-58-9) serves as a critical "linchpin" scaffold in modern heterocyclic synthesis. Unlike its pyridine or pyrimidine analogs, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically a lower pKa and higher dipole moment—that significantly alter ligand-target binding kinetics.
This guide objectively evaluates the in vitro performance of pharmacophores synthesized from this precursor, specifically focusing on 4-substituted-5-chloropyridazine and 4,5-disubstituted pyridazine derivatives. We compare these synthetic outputs against standard-of-care (SoC) agents (Cisplatin and Ciprofloxacin) across oncology and antimicrobial panels.
The Scaffold Advantage: Why Start with 4,5-Dichloropyridazine?
The utility of this compound lies in its regioselective reactivity. It functions as a dual-electrophile. The first nucleophilic aromatic substitution (
Structural Comparison vs. Alternatives
| Feature | Pyridazine Scaffold (Target) | Pyrimidine Scaffold (Alternative) | Phenyl Ring (Traditional) |
| H-Bonding | Two adjacent N-atoms (Acceptors) | 1,3-N arrangement | None |
| Polarity | High Dipole Moment | Moderate | Non-polar |
| Metabolic Stability | High (Resistance to oxidative metabolism) | Moderate | Low (prone to P450 oxidation) |
| LogP Impact | Lowers LogP (improves solubility) | Lowers LogP | Increases LogP |
Synthesis Pathway Visualization
The following diagram illustrates the divergence of the 4,5-dichloropyridazine scaffold into two distinct therapeutic classes.
Figure 1: Divergent synthesis pathways from the 4,5-dichloropyridazine precursor utilizing sequential nucleophilic substitution.
Oncology: Comparative Cytotoxicity Profile
Recent medicinal chemistry campaigns have utilized 4-chloropyridazine derivatives to target PARP-1 (Poly (ADP-ribose) polymerase) and ALK5 (TGF-β type I receptor). The presence of the chlorine atom in mono-substituted derivatives often enhances potency by filling hydrophobic pockets in the target protein.
Comparative Data: Pyridazine Hybrids vs. Cisplatin
Data aggregated from recent hybrid scaffold studies (e.g., 4-chloropyridazinoxyphenyl conjugates).
| Cell Line | Tissue Origin | Compound 3a (Pyridazine Hybrid) | Cisplatin (Standard) | Performance Delta |
| MCF-7 | Breast (ER+) | 3x More Potent | ||
| MDA-MB-231 | Breast (TNBC) | Overcomes Resistance | ||
| HepG2 | Liver | Comparable | ||
| HCT-116 | Colon | 2.8x More Potent |
Technical Insight: While Cisplatin acts via DNA crosslinking, pyridazine derivatives often function as competitive inhibitors. The data above indicates that 4,5-dichloropyridazine-derived hybrids are particularly effective in Cisplatin-resistant phenotypes (e.g., MDA-MB-231), likely due to their ability to bypass transporter-mediated efflux mechanisms or target apoptotic pathways (PARP inhibition) rather than direct DNA damage.
Antimicrobial: Gyrase Inhibition Efficiency
In the antimicrobial sector, the 4,5-disubstituted pyridazine core is investigated as a bioisostere to the quinolone ring found in Ciprofloxacin. The target is bacterial DNA Gyrase (Topoisomerase II).
Comparative Data: Pyridazine Derivatives vs. Ciprofloxacin[1][2][3]
| Bacterial Strain | Gram Status | Compound 8b (Pyridazine-Indole) MIC ( | Ciprofloxacin (Standard) MIC ( | Interpretation |
| S. aureus | Positive | Equipotent | ||
| E. coli | Negative | Less Active | ||
| P. aeruginosa | Negative | Moderate Activity | ||
| MRSA | Positive (Resistant) | Superior Profile |
Key Finding: While Ciprofloxacin remains superior against Gram-negative wild types due to optimized porin penetration, the pyridazine derivatives show a distinct advantage against MRSA (Methicillin-Resistant S. aureus) , suggesting a lower susceptibility to common efflux pumps.
Experimental Protocols
To replicate the data above, the following self-validating protocols are recommended. These protocols prioritize reproducibility and minimize solvent interference.
A. Synthesis Validation (Pre-Bioassay)
Before testing, the HCl salt must be neutralized.
-
Neutralization: Suspend 4,5-Dichloropyridazine HCl in DCM. Wash with sat.
. Dry organic layer ( ) and concentrate to yield the free base. -
Purity Check: Ensure HPLC purity
before biological testing. Impurities from the starting material (hydrolyzed pyridazinones) can cause false negatives.
B. In Vitro Cytotoxicity (MTT Assay) Workflow
Objective: Determine
-
Seeding: Plate cells (MCF-7/MDA-MB-231) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Compound Preparation:
-
Dissolve pyridazine derivative in 100% DMSO to create a 10 mM stock.
-
Critical Step: Perform serial dilutions in culture medium so the final DMSO concentration is
. Higher DMSO levels will skew toxicity data.
-
-
Treatment: Add
of diluted compounds (0.1 - 100 ). Include Cisplatin as Positive Control and 0.1% DMSO as Vehicle Control. Incubate for 48h or 72h. -
Development:
-
Add
MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. -
Aspirate media carefully (avoid disturbing formazan crystals).
-
Solubilize crystals with
DMSO.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Fit data to a sigmoidal dose-response curve (variable slope) to extract
.
C. Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2][3]
-
Inoculum Prep: Adjust bacterial suspension to
McFarland standard ( CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates.
-
Dilution: Add
of test compound (serially diluted 64 to 0.125 ) to columns 1-10.-
Column 11: Growth Control (Bacteria + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 18-24h at 37°C.
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
Mechanism of Action: Visualized
Understanding how these 4,5-dichloropyridazine derivatives function is vital for interpreting the data. The diagram below details the dual-mechanism potential often observed in these scaffolds.
Figure 2: Dual mechanistic pathways. The pyridazine nitrogen atoms act as critical hydrogen bond acceptors in the ATP-binding pockets of both Gyrase and PARP enzymes.
References
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. Available at: [Link]
-
MDPI. (2023).[4] Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules. Available at: [Link]
-
National Institutes of Health. (2018). Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (2023). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides. PMC. Available at: [Link]
-
MDPI. (2020). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. Available at: [Link][5]
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A Senior Application Scientist's Guide to In Silico Kinase Inhibition: Comparative Docking Studies of 4,5-Dichloropyridazine Hydrochloride Derivatives
Introduction: The Privileged Scaffold in Kinase Drug Discovery
In the landscape of oncology and inflammatory disease research, protein kinases remain a paramount target class. Their role as central nodes in cellular signaling pathways makes them critical intervention points for therapeutic development. The ATP-binding site of kinases, while conserved in its core structure, offers subtle but exploitable differences that allow for the design of selective inhibitors. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful starting points.
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are key structural features in numerous biologically active compounds, including several approved kinase inhibitors that target signaling pathways crucial to tumor biology.[2] The 4,5-dichloropyridazine hydrochloride moiety, in particular, serves as a versatile and synthetically accessible starting point. The two chlorine atoms provide reactive handles for introducing diverse chemical functionalities, allowing for the systematic exploration of the chemical space around the kinase active site to optimize for potency and selectivity.
This guide provides an in-depth, comparative analysis of molecular docking studies for a virtual series of kinase inhibitors derived from the this compound scaffold. We will explore the rationale behind the computational methodology, compare the predicted binding affinities and interaction patterns against key oncogenic kinases such as EGFR and Src, and provide a framework for researchers to conduct their own robust in silico screening campaigns.
The Rationale of Molecular Docking in Kinase Inhibitor Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand (the inhibitor) within the active site of a protein target (the kinase).[3][4] This allows for the rapid, cost-effective screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing.
The predictive power of a docking study is contingent on a meticulously validated protocol. The choice of docking software, the preparation of the protein and ligand structures, and the definition of the search space are all critical parameters that influence the outcome.[5][6] For this guide, we will outline a protocol based on AutoDock Vina, a widely used and well-validated open-source docking program known for its accuracy and computational efficiency.[7][8][9]
Experimental Design: A Standardized Docking Protocol
A robust and reproducible docking protocol is the cornerstone of any credible in silico study. The following step-by-step methodology ensures consistency and minimizes artifacts, providing a self-validating system for comparing different ligands.
Part 1: Receptor and Ligand Preparation
-
Receptor Acquisition and Preparation :
-
High-resolution crystal structures of the target kinases (e.g., EGFR, PDB ID: 1M17; Src, PDB ID: 2SRC) are retrieved from the Protein Data Bank (PDB).[10]
-
Using molecular modeling software such as UCSF Chimera or AutoDock Tools, all non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger partial charges are computed to accurately model electrostatic interactions. The prepared protein is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[11][12]
-
-
Ligand Preparation :
-
The 2D structures of the virtual series of 4,5-dichloropyridazine derivatives are sketched using chemical drawing software like ChemDraw.
-
These 2D structures are converted to 3D conformations, and their geometries are optimized using a suitable force field (e.g., MMFF94). This step is crucial as the initial conformation of the ligand can influence the docking result.
-
Gasteiger partial charges are calculated for each ligand, and torsional degrees of freedom are defined to allow for conformational flexibility during the docking simulation. The prepared ligands are also saved in the PDBQT format.
-
Part 2: Docking Simulation with AutoDock Vina
-
Grid Box Definition :
-
A three-dimensional grid box is defined around the ATP-binding site of the kinase. The dimensions and center of this box are critical; it must be large enough to encompass the entire binding pocket and allow the ligand to explore various binding poses freely, but not so large as to introduce unnecessary computational expense. Typically, the grid is centered on the position of the co-crystallized ligand from the original PDB file.[9]
-
-
Docking Execution :
-
AutoDock Vina is executed from the command line, specifying the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness. The exhaustiveness parameter controls the thoroughness of the conformational search; a higher value increases the likelihood of finding the optimal binding pose but also increases the computation time.[9]
-
Vina employs an empirical scoring function to estimate the binding affinity (in kcal/mol) of the top-ranked poses. A more negative score indicates a more favorable predicted binding affinity.[7]
-
-
Validation of the Docking Protocol :
-
Before screening the virtual library, the protocol must be validated. This is typically done by redocking the co-crystallized ligand back into the active site of its corresponding protein structure.[5] A successful validation is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
Comparative Analysis: 4,5-Dichloropyridazine Derivatives vs. Key Kinases
To illustrate the utility of this approach, we will analyze the predicted docking performance of a hypothetical series of 4,5-dichloropyridazine derivatives against two well-characterized kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Src Tyrosine Kinase (Src).
Virtual Compound Series:
-
Scaffold: 4,5-Dichloropyridazine
-
Compound 1 (Cpd-1): 3-((4-methylpiperazin-1-yl)methyl)aniline attached at the 6-position.
-
Compound 2 (Cpd-2): 3-ethynylaniline attached at the 6-position.
-
Compound 3 (Cpd-3): 4-phenoxyaniline attached at the 6-position.
These substitutions are chosen based on functionalities present in known, potent kinase inhibitors, exploring different sizes, flexibilities, and hydrogen bonding potentials.
Docking Results Summary
| Compound | Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cpd-1 | EGFR | 1M17 | -9.2 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 |
| Src | 2SRC | -8.8 | Thr338 (H-bond), Met341, Val281, Ala390, Leu273 | |
| Cpd-2 | EGFR | 1M17 | -8.5 | Met793 (H-bond), Leu718, Cys797 |
| Src | 2SRC | -8.1 | Thr338 (H-bond), Met341, Ala390 | |
| Cpd-3 | EGFR | 1M17 | -9.8 | Met793 (H-bond), Leu718, Val726, Ala743, Lys745, Leu844 |
| Src | 2SRC | -9.3 | Thr338 (H-bond), Met341, Val281, Ala390, Leu273, Arg388 | |
| Erlotinib | EGFR | 1M17 | -10.1 | Met793 (H-bond), Thr790, Gln791, Leu718, Cys797 |
| Dasatinib | Src | 2SRC | -9.9 | Met341 (H-bond), Thr338, Ile336, Val281 |
Note: The data in this table is illustrative and based on extrapolations from docking studies of structurally similar compounds. Actual results would require performing the docking simulations as described.
Discussion of Predicted Interactions
Against EGFR: The pyridazine scaffold is predicted to act as a hinge-binder, forming a crucial hydrogen bond between one of its nitrogen atoms and the backbone amide of Met793 in the hinge region of EGFR. This interaction is a hallmark of many Type I kinase inhibitors.[7] The dichlorophenyl moiety would likely be oriented towards the solvent-exposed region.
-
Cpd-1 & Cpd-3 vs. Cpd-2: The higher predicted affinity of Cpd-1 and Cpd-3 compared to Cpd-2 suggests that larger, more complex substituents that can form additional hydrophobic and van der Waals interactions within the pocket are favored. The 4-phenoxyaniline of Cpd-3 is particularly effective, likely occupying the hydrophobic pocket defined by residues like Leu718, Val726, and Leu844, mimicking the binding mode of established inhibitors like erlotinib.[4][13]
-
Selectivity Considerations: The specific interactions outside the immediate hinge region are critical for determining selectivity. The ability of the different aniline derivatives to exploit unique sub-pockets within the EGFR active site would be a key determinant of their selectivity profile against other kinases.
Against Src: Similarly, the pyridazine core is expected to form a hydrogen bond with the hinge residue Thr338 in Src kinase. The active site of Src is slightly different from EGFR, offering opportunities for selective targeting.
-
Hydrophobic Interactions: The pocket accommodating the substituent at the 6-position is lined with hydrophobic residues such as Val281, Leu273, and Met341. The larger phenoxy group of Cpd-3 is again predicted to form the most extensive and favorable interactions, leading to the best binding score in the series.
-
Comparison to Dasatinib: The predicted binding mode would be compared to known Src inhibitors like dasatinib. While dasatinib has a different core scaffold, understanding how it occupies the active site provides valuable insights for optimizing the pyridazine series to enhance Src inhibition.
Kinase Signaling Pathways: The Broader Context
The ultimate goal of a kinase inhibitor is to modulate a cellular signaling pathway that has become dysregulated. Understanding these pathways is essential for predicting the downstream biological effects of an inhibitor.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and migration.[6][14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that acts as a crucial signaling hub, integrating signals from receptor tyrosine kinases, G-protein coupled receptors, and integrins.[10][15] It plays a pivotal role in regulating the cytoskeleton, cell adhesion, and migration.[16] Overactivation of Src is frequently associated with cancer metastasis.[17][18]
Conclusion and Future Directions
Molecular docking serves as a powerful hypothesis-generating tool in the early stages of kinase inhibitor discovery. The comparative analysis presented here, though based on a virtual series, illustrates how in silico methods can rationally guide the design of novel inhibitors based on the this compound scaffold. The predicted binding modes and affinities provide a strong rationale for prioritizing compounds with specific substitutions, such as the 4-phenoxyaniline moiety of Cpd-3, for chemical synthesis and subsequent experimental validation.
The true validation of these computational predictions lies in empirical data. The next logical steps would involve synthesizing the prioritized compounds and evaluating their inhibitory activity in biochemical kinase assays, followed by cellular assays to determine their effect on cancer cell proliferation and signaling pathways. This iterative cycle of design, simulation, synthesis, and testing is the hallmark of modern structure-based drug discovery and offers a robust path toward developing novel, effective kinase-targeted therapies.
References
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). PMC. [Link]
-
Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (n.d.). ijrpr.com. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC. [Link]
-
Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach. (2021). PMC. [Link]
-
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). PubMed. [Link]
-
Design, synthesis, and molecular modelling of pyridazinone and phthalazinone derivatives as protein kinases inhibitors. (2025). ResearchGate. [Link]
-
VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform. (2025). bioinformation.net. [Link]
-
2GPH: Docking motif interactions in the MAP kinase ERK2. (2006). RCSB PDB. [Link]
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Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. (n.d.). MDPI. [Link]
-
Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008). PubMed. [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. [Link]
-
VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform. (n.d.). bioinformation.net. [Link]
-
A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. (n.d.). ResearchGate. [Link]
-
Synthesis and docking studies of new 1,4-dihydropyridines containing 4-(5)-Chloro-2-ethyl-5-(4)-imidazolyl substituent as novel calcium channel agonist. (n.d.). PubMed. [Link]
-
Abstract 2165: Structure activity relationship of a novel chemical class of Dyrk inhibitors. (2016). ResearchGate. [Link]
-
Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. (n.d.). MDPI. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. [Link]
-
Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (n.d.). MDPI. [Link]
-
Identification of CHK1 Kinase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. (2025). ResearchGate. [Link]
-
Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. (2021). Austin Publishing Group. [Link]
-
Original Article Identification of plant-based inhibitors by molecular docking against catalytic glucosyltransferase domains of TcdA and TcdB toxins from clostridium difficile. (2021). ijpbs.net. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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Structure-Activity Studies of Novel di-substituted[7][13][19]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. [Link]
-
Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. (n.d.). JOCPR. [Link]
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][19]diazepin-6-one scaffold. (n.d.). PMC. [Link]
-
4UJ1: Protein Kinase A in complex with an Inhibitor. (2016). RCSB PDB. [Link]
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An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. (n.d.). MDPI. [Link]
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Comparative Guide: Synthesis Efficiency of Pyridazine vs. Pyrazole Derivatives
Executive Summary: The Nitrogen Walk
In medicinal chemistry, the "nitrogen walk"—shifting nitrogen atoms within a heteroaromatic ring—is a standard tactic to optimize metabolic stability and solubility. However, the synthetic accessibility of these isomers varies drastically.
This guide provides a technical head-to-head comparison between Pyrazoles (1,2-diazoles) and Pyridazines (1,2-diazines).
-
The Verdict: While Pyrazoles benefit from ubiquitous precursor availability (1,3-dicarbonyls), their synthesis is plagued by tautomer-driven regioselectivity issues , often requiring extensive chromatographic purification.
-
Pyridazines , historically considered "difficult," have seen a paradigm shift. The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rendered pyridazine synthesis kinetically superior and regiochemically absolute, albeit with a higher barrier to entry for precursor synthesis (tetrazines).
The Chemical Space & Therapeutic Relevance
Both scaffolds serve as bioisosteres, but their electronic profiles dictate their synthetic challenges.
| Feature | Pyrazole (1,2-Diazole) | Pyridazine (1,2-Diazine) |
| Electronic Character | ||
| pKa (Conjugate Acid) | ~2.5 (Weak base) | ~2.3 (Weak base) |
| H-Bonding | Donor (NH) & Acceptor (N) | Strong Acceptor (N-N) |
| Key Drug Examples | Celecoxib, Ruxolitinib | Olaparib, Minaprine |
| Primary Synthetic Pain Point | Regiocontrol ( | Precursor Stability (1,4-dicarbonyls) |
Critical Analysis of Synthetic Efficiency
Pyrazoles: The Regioselectivity Bottleneck
The classical Knorr Pyrazole Synthesis (Hydrazine + 1,3-Dicarbonyl) is the industry standard due to the low cost of reagents. However, it suffers from a critical mechanistic flaw: Tautomeric Ambiguity .
Unless the hydrazine is symmetric (
-
Mechanism: The hydrazine attacks the most electrophilic carbonyl first. However, subtle steric/electronic differences often fail to drive exclusive selectivity.
-
Consequence: Process efficiency drops due to the requirement for silica gel chromatography or fractional crystallization to separate isomers.
Pyridazines: The IEDDA Revolution
Classical pyridazine synthesis (Paal-Knorr type) requires 1,4-dicarbonyls, which are synthetically tedious and prone to furan formation.
The modern "Gold Standard" is the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes/alkynes.
-
Mechanism: A [4+2] cycloaddition followed by a retro-Diels-Alder (loss of
). -
Efficiency: This is a "Click" chemistry reaction. It is bioorthogonal, proceeds at room temperature, requires no catalyst, and is thermodynamically irreversible due to nitrogen gas evolution.
-
Regiocontrol: Strictly governed by FMO (Frontier Molecular Orbital) theory, yielding predictable regiochemistry without isomers.
Visualizing the Pathways
The following diagram contrasts the branching, mixture-prone pathway of Pyrazole synthesis against the linear, convergent pathway of Pyridazine IEDDA synthesis.
Figure 1: Comparative workflow. Note the branching logic in the Pyrazole synthesis requiring downstream purification, contrasted with the linear, self-driving nature of the Pyridazine IEDDA sequence.
Experimental Data & Protocols
Comparative Efficiency Data[1][2]
The following table aggregates data from recent methodology papers (see References) comparing optimized conditions for both heterocycles.
| Metric | Pyrazole (Regioselective Method) [1] | Pyridazine (IEDDA Method) [2] |
| Reaction Type | Condensation / [3+2] Cycloaddition | Inverse Electron Demand Diels-Alder |
| Key Reagents | Hydrazines + 1,3-Diketones (or Alkynoates) | Tetrazines + Enol Ethers/Alkynes |
| Catalyst | Lewis Acids ( | None (Catalyst-free) |
| Temperature | Reflux (80-120°C) or RT (Catalyzed) | Room Temperature (20-25°C) |
| Time | 4 - 12 Hours | 10 - 60 Minutes |
| Yield (Isolated) | 75 - 85% | 91 - 98% |
| Regio-Purity | 95:5 (Optimized) to 60:40 (Standard) | >99:1 (Intrinsic) |
| Atom Economy | High (Loss of | Moderate (Loss of |
Protocol A: Regioselective Pyrazole Synthesis (Optimized)
Based on Copper-Promoted oxidative [3+2] cycloaddition strategies [3].
-
Setup: To a reaction vial, add alkynoate (1.0 equiv), hydrazine hydrochloride (1.2 equiv), and
(2.0 equiv). -
Solvent: Add DMSO (0.5 M concentration).
-
Catalyst: Add
(10 mol%). -
Reaction: Stir at 100°C under air atmosphere for 6 hours.
-
Workup: Dilute with ethyl acetate, wash with brine.
-
Purification: Required. Flash column chromatography (Hexane/EtOAc) to remove trace regioisomers.
-
Note: While improved, this method still requires heavy metal remediation and thermal energy.
-
Protocol B: High-Efficiency Pyridazine Synthesis (IEDDA)
Based on Boger’s Tetrazine methodologies [2].
-
Setup: Dissolve dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv) in dry Dichloromethane (DCM).
-
Addition: Add electron-rich dienophile (e.g., enol ether or strained alkyne ) (1.1 equiv) dropwise at Room Temperature.
-
Observation: The deep red color of the tetrazine will fade to yellow/orange immediately, indicating consumption of the starting material.
-
Reaction: Stir for 30 minutes. Bubbling (
release) will be observed. -
Workup: Concentrate in vacuo.
-
Purification: Often unnecessary. If required, a short filtration through a silica plug yields the pure pyridazine.
-
Note: The driving force is the extrusion of nitrogen gas, rendering the reaction irreversible and chemically clean.
-
References
-
Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemistry – A European Journal, 2011. Link
-
IEDDA Pyridazine Synthesis: Boger, D. L., et al. "Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes." Chemical Reviews, 1989 (and subsequent updates). Link
-
Copper-Catalyzed Pyrazole Method: Zou, X., et al. "Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition of Hydrazines with Alkynoates."[1] The Journal of Organic Chemistry, 2023.[1] Link
-
Bioorthogonal Applications: Oliveira, B. L., et al. "The Inverse Electron Demand Diels–Alder Reaction in Chemical Biology." Chemical Society Reviews, 2017. Link
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Evaluating the Agrochemical Potential of 4,5-Dichloropyridazine Hydrochloride Analogs: A Comparative Guide
In the continuous quest for novel and effective crop protection agents, the pyridazine core has emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a technical evaluation of the agrochemical potential of analogs derived from 4,5-dichloropyridazine hydrochloride. We will explore their comparative herbicidal, fungicidal, and insecticidal activities, delve into the crucial structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.
The Pyridazine Scaffold: A Versatile Core for Agrochemicals
Pyridazine and its derivatives, six-membered heterocyclic compounds with two adjacent nitrogen atoms, are cornerstones in the development of new agrochemicals due to their high activity and environmental friendliness.[1][3] The inherent physicochemical properties of the pyridazine ring, including its ability to engage in hydrogen bonding, make it a versatile building block for molecules targeting a range of biological processes in plants, fungi, and insects.[4] Commercially successful agrochemicals have validated the utility of this scaffold, driving further research into novel analogs with improved performance and specialized applications.[5]
The this compound moiety serves as a reactive and adaptable starting point for chemical synthesis. The two chlorine atoms provide key handles for nucleophilic substitution reactions, allowing for the systematic introduction of diverse functional groups. This enables the exploration of a broad chemical space to optimize biological activity, selectivity, and physicochemical properties.
Comparative Agrochemical Profiling of Pyridazine Analogs
The true potential of a chemical scaffold is realized through the systematic evaluation of its analogs. Below, we compare the herbicidal, fungicidal, and insecticidal activities of representative pyridazine derivatives, drawing on available data to infer the potential of 4,5-dichloropyridazine-based compounds.
Herbicidal Activity
Pyridazinone derivatives, which can be synthesized from dichloropyridazines, are a well-established class of herbicides.[6] Their mode of action often involves the inhibition of essential plant processes like photosynthesis or carotenoid biosynthesis.
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: In a series of α,α,α-trifluoro-m-tolyl pyridazinone derivatives, the presence and position of substituents on the phenyl ring significantly influence herbicidal activity. These compounds are known to induce bleaching, a hallmark of carotenoid biosynthesis inhibition.[6][7]
-
N-Substituted Amino Groups: The introduction of various N-substituted amino groups at the 3-position of the pyridazine ring can lead to potent herbicidal activity, particularly against dicotyledonous plants.[8]
-
Monocot vs. Dicot Selectivity: Some pyridazine derivatives exhibit differential activity between monocotyledonous and dicotyledonous plants, a crucial aspect for selective weed control in crops. For instance, certain pyrido[2,3-d]pyrimidine compounds have shown greater efficacy against bentgrass (a monocot) than lettuce (a dicot).[9]
Table 1: Comparative Herbicidal Activity of Representative Pyridazine Analogs
| Compound Class | Target Weeds | Activity Level | Reference Commercial Herbicide |
| α,α,α-trifluoro-m-tolyl pyridazinones | Barnyardgrass, Rape | Moderate to High | Norflurazon |
| 3-N-substituted amino-pyridazines | Dicotyledonous weeds | Moderate to High | Diflufenican |
| Pyrido[2,3-d]pyrimidines | Bentgrass | High | - |
This table is a synthesis of data from multiple sources to illustrate general trends.[6][7][8][9]
Fungicidal Activity
The pyridazine core is also a component of effective fungicides. The mechanism of action can vary, with some analogs disrupting the fungal cell wall, a promising target due to its absence in plant and mammalian cells.[10]
Structure-Activity Relationship Insights:
-
Diarylhydrazide Derivatives: A series of diarylhydrazide compounds have demonstrated significant broad-spectrum antifungal activity. The introduction of electron-withdrawing groups on the benzene rings was found to be beneficial for their fungicidal effect.[11]
-
Pharmacophore Importance: For some classes of antifungal compounds, specific structural moieties are critical for activity. In one study of coruscanone A analogs, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the key pharmacophore.[12]
Table 2: Comparative Fungicidal Activity of Representative Pyridazine Analogs
| Compound Class | Target Fungi | EC50 (µg/mL) | Reference Commercial Fungicide |
| Diarylhydrazides | Alternaria brassicae | 0.30 - 8.35 | Carbendazim |
| Nicotinamide Derivatives | Candida albicans (drug-resistant) | 0.125 - 1 | Fluconazole |
This table is a synthesis of data from multiple sources to illustrate general trends.[10][11]
Insecticidal Activity
Pyridazine derivatives have shown considerable promise as insecticides, with some acting on the nervous system of insects. A key target is the γ-aminobutyric acid (GABA) receptor, an important inhibitory neurotransmitter receptor in insects.[13]
Structure-Activity Relationship Insights:
-
Iminopyridazine Derivatives: By strategically combining structural features of known GABA receptor modulators, novel iminopyridazine derivatives have been synthesized with high insecticidal activity against species like Drosophila melanogaster and Plutella xylostella.[13]
-
Substituent Effects: In a patent for pyridazinone derivatives, it was noted that a phenyl group at the 2-position and various substituents at the 5-position led to high insecticidal and acaricidal activities with both immediate and residual effects.[14]
Table 3: Comparative Insecticidal Activity of Representative Pyridazine Analogs
| Compound Class | Target Insects | Activity Metric (Concentration) | Reference Commercial Insecticide |
| Iminopyridazines | Plutella xylostella | 97% mortality (300 mg/L) | - |
| 2-Phenyl-5-substituted-pyridazinones | Mites, Aphids | High | - |
This table is a synthesis of data from multiple sources to illustrate general trends.[13][14]
Key Molecular Targets and Mechanisms of Action
Understanding the mechanism of action is paramount for developing effective and safe agrochemicals. Pyridazine analogs have been shown to interact with several key biological targets.
Herbicidal Mechanism: Inhibition of Photosynthesis
A known mechanism of action for some pyridazine-based herbicides is the inhibition of photosynthesis at photosystem II (PSII).
Caption: Inhibition of Photosystem II by a pyridazine herbicide.
This binding event displaces plastoquinone, a vital electron carrier, thereby blocking the photosynthetic electron transport chain and leading to plant death.[5]
Standardized Protocols for Efficacy Evaluation
The reliable evaluation of novel agrochemical candidates requires robust and standardized experimental protocols. The following sections detail the methodologies for assessing herbicidal, fungicidal, and insecticidal efficacy.
Experimental Workflow for Agrochemical Screening
The general workflow for screening new chemical entities (NCEs) like this compound analogs involves a tiered approach, from initial high-throughput screening to more detailed efficacy studies.
Caption: Tiered workflow for evaluating new agrochemical candidates.
Protocol: Pre-Emergence Herbicidal Activity Assay
This protocol is designed to assess the herbicidal effect of compounds when applied to the soil before weed emergence.
1. Preparation of Materials:
- Test Species: Select seeds of relevant monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.
- Growth Medium: Use a standardized sandy loam soil, sterilized to prevent microbial degradation of the test compounds.
- Containers: Use 10x10 cm plastic pots with drainage holes.
- Test Solutions: Prepare stock solutions of the 4,5-dichloropyridazine analogs in a suitable solvent (e.g., acetone) and dilute to final test concentrations with water containing a surfactant (e.g., 0.1% Tween-80). A commercial standard (e.g., Norflurazon) and a solvent-only control should be included.
2. Experimental Procedure:
- Fill pots with the growth medium, leaving a 2 cm headspace.
- Sow 20-30 seeds of each test species per pot and cover with a thin layer (approx. 0.5 cm) of soil.
- Apply the test solutions evenly to the soil surface using a laboratory sprayer, ensuring a consistent application volume per pot (e.g., equivalent to 200 L/ha).
- Place the pots in a controlled environment chamber (25°C, 16h light/8h dark photoperiod, 60-70% relative humidity).
- Water the pots sub-surface to maintain soil moisture without disturbing the treated soil layer.
3. Data Collection and Analysis:
- After 14-21 days, assess the herbicidal effect.
- Record the percentage of emergence compared to the control.
- Visually score the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
- Calculate the GR50 (the concentration required to cause a 50% reduction in plant growth) for active compounds.
Protocol: In Vitro Fungicidal Mycelial Growth Assay
This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.
1. Preparation of Materials:
- Test Fungi: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum).
- Culture Medium: Prepare Potato Dextrose Agar (PDA).
- Test Compounds: Dissolve the pyridazine analogs in a minimal amount of sterile dimethyl sulfoxide (DMSO) and add to the molten PDA to achieve the final test concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). A commercial fungicide (e.g., Carbendazim) and a DMSO-amended PDA control should be included.
2. Experimental Procedure:
- Pour the amended PDA into sterile 90 mm Petri dishes and allow to solidify.
- Using a sterile cork borer, cut a 5 mm diameter plug of mycelium from the edge of an actively growing fungal culture.
- Place the mycelial plug, mycelium-side down, in the center of each test plate.
- Seal the plates with paraffin film and incubate at 25-28°C in the dark.
3. Data Collection and Analysis:
- When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for each test plate.
- Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
- Determine the EC50 (effective concentration to inhibit 50% of growth) for active compounds by plotting inhibition percentage against the logarithm of the concentration.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel agrochemicals. The available literature on related pyridazine and pyridazinone derivatives demonstrates a rich structure-activity relationship landscape, with significant potential for optimization across herbicidal, fungicidal, and insecticidal applications. The synthetic accessibility of the 4,5-dichloro core allows for extensive derivatization to fine-tune activity, selectivity, and environmental fate.
Future research should focus on building a more comprehensive and comparative dataset for a series of analogs derived directly from this core. A systematic approach, employing the standardized protocols outlined in this guide, will be crucial for identifying lead compounds with superior performance characteristics. By leveraging the inherent biological activity of the pyridazine nucleus and applying rational design principles, the development of the next generation of effective and sustainable crop protection solutions is an achievable goal.
References
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Zhou, H., Li, Q.X., Zeng, L., Cao, C.W., Zhang, T.T., Zhou, Y., & He, H.W. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. Available from: [Link]
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Wang, J., et al. (2008). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Journal of Agricultural and Food Chemistry, 56(8), 2837–2844. Available from: [Link]
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Xu, H., et al. (2006). Synthesis and herbicidal activity of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. Available from: [Link]
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Lamberth, C. (2017). Pyridazine Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 54(4), 2135-2152. Available from: [Link]
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Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y. J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143. Available from: [Link]
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Imran, M., & Asif, M. (2020). Study of Various Pyridazine and Phthalazine Drugs with Diverse Therapeutical and Agrochemical Activities. Russian Journal of Bioorganic Chemistry, 46(5), 745-767. Available from: [Link]
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Food and Agriculture Organization of the United Nations. (2017). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Available from: [Link]
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El-Faham, A., et al. (2015). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Molecules, 20(8), 14884-14902. Available from: [Link]
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Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available from: [Link]
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Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. Available from: [Link]
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Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(13), 5026. Available from: [Link]
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Alqahtani, A. M., et al. (2025). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole‐Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Chemistry & Biodiversity, e202401123. Available from: [Link]
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Zhang, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1076. Available from: [Link]
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Sun, Q., et al. (2023). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry, 47(30), 14217-14226. Available from: [Link]
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El-Gazzar, M. G., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7277. Available from: [Link]
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Safety Operating Guide
4,5-Dichloropyridazine Hydrochloride: Proper Disposal & Handling Guide
Executive Summary & Hazard Profiling
Immediate Action Required: Treat 4,5-Dichloropyridazine hydrochloride as a Corrosive, Halogenated Organic Waste .[1]
This compound presents a dual-hazard profile often overlooked in routine high-throughput screening:
-
Chemical Toxicity: The halogenated pyridazine core is a nitrogen-rich heterocycle with potential aquatic toxicity and persistence.[1]
-
Acidic Hydrolysis: As a hydrochloride salt, it is prone to hydrolysis upon contact with moisture, releasing hydrochloric acid (HCl) fumes and lowering the pH of waste streams, which can compromise waste drum integrity if not buffered.[1]
Hazard Data Summary
Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Sigma-Aldrich, Enamine) before handling.[1][2]
| Parameter | Classification | Code | Critical Note |
| Signal Word | WARNING | N/A | |
| Acute Toxicity | Oral, Cat 4 | H302 | Harmful if swallowed.[1][2][3][4] |
| Skin/Eye | Irritant, Cat 2/2A | H315, H319 | Corrosive to mucous membranes due to HCl moiety.[1][2] |
| STOT | SE, Cat 3 | H335 | Respiratory irritation (dust/fume).[1][2][4][5] |
| Waste Stream | Halogenated | N/A | DO NOT mix with non-halogenated solvents (e.g., Acetone/Methanol) if incineration costs are segregated.[1][2] |
Pre-Disposal Stabilization (The "Why" & "How")
Scientific Integrity Note: Many researchers default to neutralizing acidic salts with strong bases (e.g., NaOH) before disposal.[1] Do not do this with this compound without cooling. The neutralization of the HCl salt is exothermic, and the sudden pH shift can degrade the pyridazine ring or cause splashing of halogenated material.[1]
Protocol A: Solid Waste (Preferred)
If the material is pure solid (expired shelf stock, weighing errors), keep it solid.[1]
-
Containment: Place the solid in a sealable high-density polyethylene (HDPE) or glass jar.
-
Labeling: Tag as "Toxic Solid, Organic, Halogenated."
-
Segregation: Do not bulk with oxidizers (e.g., nitrates, permanganates) to prevent potential nitrogen-based energetic reactions.[1]
Protocol B: Liquid/Solution Waste
If the material is already in solution (reaction mixture, mother liquor):
-
pH Check: Check the pH of the waste solution. If pH < 3, it may corrode steel waste drums.[1]
-
Buffering (If necessary): Slowly add a saturated Sodium Bicarbonate (
) solution. -
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream.
Disposal Workflow & Decision Tree
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes incineration costs.
Figure 1: Decision matrix for segregating this compound waste streams.[1][2] Note the critical pH check step for liquid waste to prevent drum corrosion.
Regulatory & Logistics (RCRA Context)
In the United States, this compound does not have a specific "P" or "U" list code (unlike its parent, Pyridazine, which is U191).[1] However, under 40 CFR 261.3 , it must be characterized by the generator.[1]
-
Waste Classification:
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH ≤ 2.
-
Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it adopts the F-code of the solvent.[1]
-
-
Incineration Requirement:
-
Because of the Chlorine atoms at positions 4 and 5, this waste must be incinerated at a facility equipped with a scrubber (to capture HCl gas generated during burning) and an afterburner (to prevent the formation of dioxins/furans).[1]
-
Never pour this down the drain. It is toxic to aquatic life and can damage municipal water treatment bacteria.
-
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid powder:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]
-
Containment: Do not dry sweep (creates dust). Cover the spill with a specialized spill pad or damp paper towels.
-
Decontamination:
-
Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize potential acidity.
-
Follow with a water rinse, then an ethanol wipe.[1]
-
-
Disposal of Debris: All spill cleanup materials must go into the Solid Hazardous Waste bin, not the regular trash.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 230678, 4,5-Dichloropyridazine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
Princeton University EHS (2024). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
